molecular formula C8H10ClNO3 B158984 5-Methoxyanthranilic acid HCl CAS No. 1882-70-8

5-Methoxyanthranilic acid HCl

Cat. No.: B158984
CAS No.: 1882-70-8
M. Wt: 203.62 g/mol
InChI Key: OZYJEEJZNNXJDU-UHFFFAOYSA-N
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Description

5-Methoxyanthranilic acid HCl is a chemical building block of significant interest in medicinal chemistry due to its role as a precursor to the anthranilate (o-aminobenzoic acid) pharmacophore. This scaffold is essential for biological activities and is found in the backbone of several drugs and natural products . Research into anthranilic acid derivatives has demonstrated a wide spectrum of promising biological activities, making this compound a valuable starting point for developing novel therapeutic agents. Derivatives of anthranilic acid have been shown to exhibit selective antifungal activity, particularly against C. albicans . Furthermore, this chemical scaffold is central to compounds that display potent cytotoxic effects against various human cancer cell lines, including leukemic and solid tumor cells . The anthranilate core has also been investigated for its antioxidative properties, such as superoxide dismutase (SOD) activity and radical scavenging capabilities . More recent research explores the integration of the anthranilate structure with other pharmacophores, such as organoselenium groups, yielding hybrids with enhanced and promising antimicrobial, anticancer, and antioxidant activities . Additionally, anthranilic acid derivatives are being explored as inhibitors for novel antibacterial targets, such as the MabA (FabG1) enzyme in Mycobacterium tuberculosis , highlighting their potential in antitubercular research . The compound serves as a versatile intermediate for synthesizing more complex molecules, including sulfonamides and amide-type hybrids, for advanced biological screening and drug discovery efforts .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYJEEJZNNXJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575796
Record name 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-70-8
Record name 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxyanthranilic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Structure, and Synthetic Methodologies of a Key Pharmaceutical Intermediate

For Immediate Release

This technical guide provides a comprehensive overview of 5-Methoxyanthranilic acid hydrochloride (HCl), a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data on its chemical properties, structure, and experimental protocols, including its role as a precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.

Core Chemical Properties and Structure

5-Methoxyanthranilic acid HCl, also known as 2-amino-5-methoxybenzoic acid hydrochloride, is a substituted aromatic amino acid derivative. Its chemical structure consists of a benzene ring functionalized with a carboxylic acid group, an amino group, and a methoxy group at positions 1, 2, and 5, respectively. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile.

The fundamental chemical and physical properties of 5-Methoxyanthranilic acid and its hydrochloride salt are summarized in the table below for easy reference and comparison.

Property5-Methoxyanthranilic AcidThis compound
Alternate Names 2-Amino-5-methoxybenzoic acid2-Amino-5-methoxy-benzoic acid hydrochloride[1]
CAS Number 6705-03-91882-70-8[1]
Molecular Formula C₈H₉NO₃[1]C₈H₉NO₃·HCl[1]
Molecular Weight 167.16 g/mol [2]203.62 g/mol [1]
Melting Point 148-152 °C[2]209-210 °C (with decomposition)[3]
Boiling Point > 100 °C (of a solution)[4]Not readily available
Density Not readily available1.2 g/cm³ at 25 °C (of a solution)[4]
Solubility Slightly soluble in methanol.[3] Log₁₀ of water solubility (mol/L) has been referenced but the specific value is not readily available in the public domain.[5]Quantitative solubility data in water and common organic solvents is not readily available in the public domain.
pKa Referenced in the IUPAC Digitized pKa Dataset, but the specific value is not readily available in the public domain.[6]Not readily available in the public domain.
Purity Typically available at ≥97% purity.[2]Typically available at 97% purity.[1]
Structural Confirmation

The structural arrangement of the functional groups on the benzene ring is confirmed by its IUPAC name, 2-amino-5-methoxybenzoic acid, and its SMILES (Simplified Molecular Input Line Entry System) notation: COc1ccc(N)c(C(=O)O)c1.[2][6]

Figure 1: Chemical structure of 5-Methoxyanthranilic Acid Hydrochloride.

Experimental Protocols

A detailed experimental protocol for the synthesis of the free base, 2-amino-5-methoxybenzoic acid, is well-documented. A common and efficient method involves the reduction of 5-methoxy-2-nitrobenzoic acid.

Synthesis of 2-Amino-5-methoxybenzoic Acid

This synthesis is typically achieved through catalytic hydrogenation.

  • Reactants: 5-Methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), and Hydrogen gas (H₂).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: 5-Methoxy-2-nitrobenzoic acid is dissolved in THF, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature with stirring for approximately 18 hours.

  • Work-up: Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid.

  • Yield: This method has been reported to produce a high yield of the desired product, around 98%.

G Start 5-Methoxy-2-nitrobenzoic acid in THF Hydrogenation Hydrogenation (H₂ balloon) Room Temperature, 18h Start->Hydrogenation Catalyst 10% Pd/C Catalyst->Hydrogenation Filtration Filtration through Celite to remove Pd/C Hydrogenation->Filtration Concentration Concentration of filtrate (Reduced Pressure) Filtration->Concentration Product 2-Amino-5-methoxybenzoic acid Concentration->Product

Figure 2: Workflow for the synthesis of 2-Amino-5-methoxybenzoic acid.

Preparation of this compound

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of the free base, 2-amino-5-methoxybenzoic acid, in DMSO-d₆ shows characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid moieties.

  • Mass Spectrometry (MS): Mass spectral data for the free base is available, providing information on its molecular weight and fragmentation pattern.

Biological Significance and Applications in Drug Development

5-Methoxyanthranilic acid and its derivatives are of significant interest in medicinal chemistry and drug development.

Role as a Pharmaceutical Intermediate

A primary application of 5-Methoxyanthranilic acid is as a key intermediate in the synthesis of Alogliptin. Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a therapeutic target for the management of type 2 diabetes mellitus. The synthesis of Alogliptin involves the use of 2-amino-5-methoxybenzoic acid as a starting material for the construction of the core structure of the drug.

Broader Biological Activities of Anthranilic Acid Derivatives

The anthranilic acid scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for compounds with a wide array of biological activities. Derivatives of anthranilic acid have been reported to exhibit:

  • Anti-inflammatory and Analgesic Properties

  • Antimicrobial and Antiviral Activity

  • Anticancer Properties

  • 5-Lipoxygenase Inhibition

The diverse biological activities of this class of compounds underscore the importance of intermediates like this compound in the discovery and development of new therapeutic agents.

G cluster_0 5-Methoxyanthranilic Acid Core cluster_1 Pharmaceutical Synthesis cluster_2 Potential Therapeutic Areas Core 5-Methoxyanthranilic Acid Alogliptin Alogliptin (DPP-4 Inhibitor) Core->Alogliptin Intermediate Quinazolinones Quinazolinone Derivatives Core->Quinazolinones Precursor AntiInflammatory Anti-inflammatory Agents Quinazolinones->AntiInflammatory Anticancer Anticancer Agents Quinazolinones->Anticancer Antimicrobial Antimicrobial Agents Quinazolinones->Antimicrobial

Figure 3: Relationship of 5-Methoxyanthranilic Acid to drug synthesis and therapeutic areas.

Safety and Handling

This compound is classified as a corrosive substance.[4] It may be corrosive to metals and can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4] It should be stored in a well-ventilated place in a tightly closed, corrosion-resistant container.[4]

Conclusion

References

Spectroscopic Analysis of 5-Methoxyanthranilic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyanthranilic acid hydrochloride (HCl), a compound of interest in pharmaceutical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Note on the Hydrochloride Salt: The spectroscopic data presented below is primarily for the free base, 5-Methoxyanthranilic acid. The hydrochloride salt will exhibit similar spectroscopic characteristics, with notable and predictable shifts. In NMR spectroscopy, the protonation of the amino group to form the ammonium salt (-NH3+) will lead to a downfield shift of the aromatic protons and the amine protons themselves. The electronic environment of the carbon atoms will also be altered, resulting in shifts in the ¹³C NMR spectrum. In IR spectroscopy, the N-H stretching vibrations of the ammonium salt will appear at a different frequency compared to the primary amine. The mass spectrum of the HCl salt will typically show the mass of the free base after the loss of HCl.

Spectroscopic Data Summary

The quantitative spectroscopic data for 5-Methoxyanthranilic acid is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found for 5-Methoxyanthranilic acid HCl, but expected shifts for the free base in DMSO-d6 are described in the text.

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found for this compound, but expected shifts for the free base in DMSO-d6 are described in the text.

Note: Specific peak assignments for ¹H and ¹³C NMR of 5-Methoxyanthranilic acid were not available in the searched literature. The expected spectrum would show signals for the three aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton. The aromatic region would display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
Specific peak data not available. Expected characteristic peaks are described below.

Expected characteristic peaks for 5-Methoxyanthranilic acid would include O-H stretching from the carboxylic acid, N-H stretching from the primary amine, C=O stretching from the carboxylic acid, C-O stretching from the methoxy group and the carboxylic acid, and aromatic C-H and C=C stretching. For the HCl salt, the N-H stretching of the ammonium ion would be observed.

Mass Spectrometry (MS)
m/zInterpretation
167[M]+, molecular ion of the free base
149[M-H₂O]+
136[M-OCH₃]+
106[M-CO₂H - CH₃]+

The mass spectrum data corresponds to the free base, 2-amino-5-methoxybenzoic acid.[1][2] The molecular formula of the free base is C₈H₉NO₃ with a molecular weight of approximately 167.16 g/mol .[1][3] The hydrochloride salt has a molecular formula of C₈H₉NO₃·HCl and a molecular weight of 203.62 g/mol .[4]

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[5] The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy IR spectra are often obtained using the KBr wafer technique.[1] A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Mass Spectrometry (MS) Mass spectra are acquired using an electron ionization (EI) source.[2] The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Output Sample Compound of Interest (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation & Verification Interpret->Structure

Caption: A flowchart illustrating the typical stages of spectroscopic analysis, from sample preparation to structural elucidation.

References

Unveiling the Photophysical Profile of 5-Methoxyanthranilic Acid HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive overview of the fluorescent properties of 5-Methoxyanthranilic acid HCl. Due to a lack of specific published data for this particular compound, this document provides a detailed framework for its characterization. It includes the known fluorescent properties of the parent compound, anthranilic acid, as a baseline, and presents detailed experimental protocols for the determination of key fluorescence parameters.

Introduction to this compound

This compound is an aromatic amino acid derivative. Aromatic compounds with electron-donating (methoxy, amino) and electron-withdrawing (carboxylic acid) groups often exhibit fluorescence, a phenomenon with wide-ranging applications in biomedical research and drug development. Understanding the specific fluorescent properties—such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime—is crucial for harnessing its potential as a fluorescent probe or tag.

Fluorescent Properties of the Parent Compound: Anthranilic Acid

PropertyValueSolventCitation
Excitation Maximum (λex) 336 nmEthanol[1][2]
Emission Maximum (λem) 411 nmEthanol[1]
Stokes Shift 75 nmEthanol[1]
Fluorescence Quantum Yield (Φf) 0.43 - 0.59Methanol, Ethanol[3]
Fluorescence Lifetime (τf) 8.6 nsPhosphate Buffer (pH 7.4)[4]

It is critical to note that the substitution of a methoxy group and the presence of an HCl salt in this compound will likely alter these photophysical properties.

Experimental Workflow for Fluorescence Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of the fluorescent properties of a novel compound like this compound.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement prep Prepare solutions of varying concentrations in desired solvents abs_spec Measure UV-Vis absorbance spectra prep->abs_spec abs_max Determine absorbance maximum (λabs) abs_spec->abs_max em_spec Measure emission spectrum at λabs abs_max->em_spec Set λex ≈ λabs em_max Determine emission maximum (λem) em_spec->em_max ex_spec Measure excitation spectrum at λem ex_max Determine excitation maximum (λex) ex_spec->ex_max em_max->ex_spec Set λem qy_measure Measure fluorescence of sample and standard (e.g., quinine sulfate) ex_max->qy_measure Set optimal λex lt_measure Measure fluorescence decay using TCSPC ex_max->lt_measure Set optimal λex qy_calc Calculate relative quantum yield (Φf) qy_measure->qy_calc lt_calc Calculate fluorescence lifetime (τf) lt_measure->lt_calc

Caption: Experimental workflow for characterizing a fluorescent compound.

Detailed Experimental Protocols

The following are generalized protocols for determining the key fluorescent properties of a compound such as this compound.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and emission.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, phosphate-buffered saline (PBS))

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

  • Absorbance Spectrum:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the solution to identify the wavelength(s) of maximum absorbance (λabs). This provides an initial estimate for the optimal excitation wavelength.

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Scan a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission wavelength of the fluorometer to the determined λem.

    • Scan a range of shorter wavelengths to record the excitation spectrum. The peak of this spectrum is the excitation maximum (λex). For pure compounds, the excitation spectrum should closely resemble the absorbance spectrum.

Determination of Fluorescence Quantum Yield (Φf)

Objective: To determine the efficiency of the fluorescence process using the comparative method.[5][6]

Materials:

  • Solutions of this compound of varying concentrations

  • Solutions of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

Methodology:

  • Prepare a Series of Dilutions: Prepare at least five different concentrations of both the sample (X) and the standard (ST) in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.[6]

  • Measure Absorbance: For each solution, measure the absorbance at the excitation wavelength (λex).

  • Measure Fluorescence:

    • Using the same λex, measure the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Determine the gradient (Grad) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦX):

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST refer to the sample and the standard, respectively.[5]

Determination of Fluorescence Lifetime (τf)

Objective: To measure the average time the fluorophore spends in the excited state before returning to the ground state.

Materials:

  • Dilute solution of this compound

  • Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.[7]

Methodology:

  • Instrument Setup:

    • The sample is excited with a high-repetition-rate pulsed light source at λex.

    • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.[8]

  • Data Acquisition:

    • A histogram of the arrival times of many photons is built up over millions of excitation cycles. This histogram represents the fluorescence decay curve.

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τf). The lifetime is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Conclusion

While the specific fluorescent properties of this compound remain to be experimentally determined, this guide provides a robust framework for their characterization. By following the detailed protocols for measuring excitation and emission spectra, quantum yield, and fluorescence lifetime, researchers can build a comprehensive photophysical profile of this compound. This information is essential for evaluating its potential in applications such as cellular imaging, bio-sensing, and as a tag in drug delivery systems. The properties of the parent compound, anthranilic acid, suggest that this compound is likely to be a fluorescent molecule, and its detailed characterization is a valuable endeavor for the scientific community.

References

Determining the Solubility of 5-Methoxyanthranilic Acid HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-Methoxyanthranilic acid hydrochloride (HCl) in various organic solvents. As a crucial parameter in drug development and chemical research, understanding the solubility profile of a compound is essential for formulation, process chemistry, and analytical method development. This document outlines standard experimental protocols and presents a logical workflow for systematic solubility screening.

Introduction to 5-Methoxyanthranilic Acid HCl

This compound is an aromatic amino acid derivative. Its chemical structure, possessing both a carboxylic acid and an amino group, along with a methoxy substituent, suggests a degree of polarity that will influence its solubility in different organic solvents. The hydrochloride salt form is generally expected to exhibit higher solubility in polar protic solvents compared to its free base counterpart.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
IsopropanolC₃H₈O3.9
AcetoneC₃H₆O5.1
AcetonitrileC₂H₃N5.8
Tetrahydrofuran (THF)C₄H₈O4.0
Dimethylformamide (DMF)C₃H₇NO6.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the original solubility by taking into account the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early-stage drug discovery. It typically involves dissolving the compound in a stock solvent (like DMSO) and then diluting it into the test solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO, high purity)

  • Selected organic solvents

  • 96-well microplates (polypropylene)

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader with turbidity or nephelometry detection

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mg/mL).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the selected organic solvents.

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity or nephelometry of each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess This compound add_solvent Add known volume of organic solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_detection Detection stock Prepare concentrated stock in DMSO serial_dilute Serial dilution in organic solvents (96-well plate) stock->serial_dilute incubate Incubate with shaking serial_dilute->incubate measure_turbidity Measure turbidity/ nephelometry incubate->measure_turbidity determine_solubility Determine kinetic solubility measure_turbidity->determine_solubility

Caption: Workflow for Kinetic Solubility Screening.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that requires empirical determination. By following the detailed experimental protocols and logical workflows presented in this guide, researchers and drug development professionals can accurately and efficiently characterize the solubility profile of this compound. This information is invaluable for making informed decisions throughout the research and development process.

5-Methoxyanthranilic Acid Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxyanthranilic acid hydrochloride (HCl), a chemical compound with applications in synthetic chemistry and potential relevance in pharmaceutical research. This document outlines its chemical properties, synthesis, and known applications, with a focus on its role as a precursor in the development of biologically active molecules.

Core Chemical Data

5-Methoxyanthranilic acid HCl is the hydrochloride salt of 5-Methoxyanthranilic acid. The pertinent chemical data for both the hydrochloride salt and the free base are summarized below for clarity and comparison.

PropertyThis compound5-Methoxyanthranilic Acid (Free Base)
CAS Number 1882-70-8[1][2]6705-03-9[3][4]
Molecular Formula C₈H₉NO₃·HCl[1]C₈H₉NO₃[3]
Molecular Weight 203.62 g/mol [1]167.16 g/mol [3][4]
Alternate Names 2-Amino-5-methoxy-benzoic acid hydrochloride[1]2-Amino-5-methoxybenzoic acid[3][4]
Appearance Crystalline Powder (White to yellow to pale orange for the free base)Not specified, but the free base is a solid
Melting Point Not specified148-152 °C

Synthesis and Preparation

While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in the available literature, a general method for the preparation of related anthranilic acid derivatives involves the acidification of a reaction mixture with concentrated hydrochloric acid to precipitate the final product. This suggests a straightforward synthetic route from the free base or during the final steps of a multi-step synthesis.

A patented process for a related anthranilic acid derivative provides a potential workflow for obtaining the HCl salt.

Experimental Protocol: General Synthesis of an Anthranilic Acid Derivative

This protocol is adapted from a patented method for a related compound and illustrates a general approach.

  • Suspension Preparation : A suspension of the precursor compound (a substituted aminobenzamide) is prepared in an aqueous solution of sodium hydroxide (5-20% by weight).

  • Oxidative Rearrangement : Sodium hypochlorite (10-12% by weight) is added to the suspension at a controlled temperature of 25-30°C.

  • Acidification : The reaction mixture is then cooled to 5-10°C and acidified with concentrated hydrochloric acid to a pH of 1.5-2.0.

  • Isolation : The precipitated product, the anthranilic acid derivative, is collected by filtration.

G cluster_0 Synthesis Workflow Precursor_Suspension Prepare suspension of precursor in aqueous NaOH Addition_Hypochlorite Add sodium hypochlorite at 25-30°C Precursor_Suspension->Addition_Hypochlorite Oxidative Rearrangement Acidification_HCl Cool to 5-10°C and acidify with conc. HCl to pH 1.5-2.0 Addition_Hypochlorite->Acidification_HCl Reaction Quenching & Product Precipitation Filtration Collect precipitated product by filtration Acidification_HCl->Filtration Isolation

A generalized workflow for the synthesis of an anthranilic acid derivative.

Applications in Synthetic Chemistry

The primary utility of 5-Methoxyanthranilic acid lies in its role as a versatile building block for the synthesis of more complex heterocyclic compounds, many of which have demonstrated significant biological activity.

Key Synthetic Applications:
  • Histamine H3 Receptor Inverse Agonists : The free base, 2-Amino-5-methoxybenzoic acid, is a key starting material in the synthesis of a quinazolinone class of histamine H3 receptor inverse agonists.[5][6]

  • DPP-4 Inhibitors : It is also utilized in the synthesis of Alogliptin, a selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4), which is used in the management of type 2 diabetes.[5][6]

  • Other Heterocyclic Scaffolds : This compound serves as a precursor for various other complex molecules, including substituted isoquinolinonaphthyridines, imidazobenzodiazepines, and pyridoquinazolones.[6]

G cluster_products Synthetic Targets 5_MAA 5-Methoxyanthranilic Acid H3_Antagonists Quinazolinone-based Histamine H3 Inverse Agonists 5_MAA->H3_Antagonists Precursor for DPP4_Inhibitors Alogliptin (DPP-4 Inhibitor) 5_MAA->DPP4_Inhibitors Starting material for Other_Heterocycles Complex Heterocycles (e.g., Isoquinolinonaphthyridines) 5_MAA->Other_Heterocycles Building block for

Synthetic utility of 5-Methoxyanthranilic acid in drug development.

Biological Activity of Related Compounds

Direct studies on the biological activity of this compound are limited in publicly available research. However, studies on structurally related anthranilic acid derivatives provide insights into the potential pharmacological relevance of this chemical scaffold.

A study on anthranilic acid sulfonamide analogs revealed that a derivative containing a methoxy group exhibited significant superoxide dismutase (SOD) activity, suggesting potential antioxidant properties.[7] It is important to note that this was a more complex derivative and not the title compound.

Compound ClassBiological Activity ObservedReference
Anthranilic Acid Sulfonamide AnalogsAntioxidant (SOD) activity, Antifungal, Cytotoxic effects[7]
5-Hydroxyanthranilic Acid Esters5-Lipoxygenase inhibition[8]

Conclusion

This compound is a chemical compound whose primary significance in the scientific literature is linked to the synthetic utility of its free base form, 5-Methoxyanthranilic acid. As a stable salt, the hydrochloride form is likely useful for storage and handling in synthetic applications. The core value of this compound lies in its role as a key intermediate in the synthesis of various biologically active molecules, including those with applications as enzyme inhibitors and receptor modulators. Further research is warranted to explore the direct biological activities of 5-Methoxyanthranilic acid and its salts.

References

The Untapped Potential of 5-Methoxyanthranilic Acid Hydrochloride in Proteomic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic field of proteomics, the quest for novel tools and methodologies to enhance protein analysis is perpetual. This technical guide explores the theoretical and potential applications of 5-Methoxyanthranilic acid hydrochloride (5-MeO-AA HCl) in proteomics research. While not yet established as a mainstream reagent, its structural similarity to known matrix-assisted laser desorption/ionization (MALDI) matrices and compounds used in bioconjugation suggests a promising, yet untapped, potential. This document provides a comprehensive overview of its chemical properties, hypothesizes its utility in key proteomic workflows, and presents detailed, albeit theoretical, experimental protocols for its application.

Introduction: The Need for Novel Proteomic Reagents

The comprehensive study of proteins, or proteomics, underpins our understanding of cellular function, disease mechanisms, and the development of novel therapeutics. Mass spectrometry (MS) has become an indispensable tool in this endeavor, enabling the identification, quantification, and characterization of proteins with remarkable sensitivity and accuracy. The success of MS-based proteomics, however, is critically dependent on the reagents used for sample preparation, including matrices for MALDI-MS and chemical agents for protein labeling and cross-linking. The development of new reagents with unique properties can lead to significant advancements in the depth and breadth of proteomic analyses.

5-Methoxyanthranilic acid, a derivative of benzoic acid, possesses chemical features that suggest its potential utility in several areas of proteomics. This guide will delve into these potential applications, providing a theoretical framework and practical, though hypothetical, protocols to encourage further investigation into this promising compound.

Chemical and Physical Properties of 5-Methoxyanthranilic Acid HCl

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its potential applications. These properties are summarized in the table below.

PropertyValueSource
Chemical Name 2-Amino-5-methoxybenzoic acid hydrochlorideN/A
Synonyms This compoundN/A
CAS Number 6705-03-9 (for the free base)[1][2][3]
Molecular Formula C₈H₁₀ClNO₃N/A
Molecular Weight 203.62 g/mol N/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in water and polar organic solventsN/A
Structure N/A
Chemical Structure PlaceholderN/A

Potential Application 1: A Novel Matrix for MALDI-MS

Theoretical Basis:

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique crucial for the mass spectrometric analysis of large biomolecules like peptides and proteins. The choice of matrix is critical for successful analysis, as it must co-crystallize with the analyte and absorb energy from the laser, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation.[4][5] Benzoic acid and cinnamic acid derivatives are common classes of MALDI matrices.[4] 5-Methoxyanthranilic acid, being a substituted benzoic acid, possesses the necessary aromatic system to absorb UV laser energy (typically 337 nm from a nitrogen laser). The methoxy and amino groups can potentially influence its co-crystallization properties with peptides and its proton-donating/accepting ability, which is crucial for ionization.

Hypothetical Advantages:

  • Modified Hydrophobicity: The methoxy group may alter the hydrophobicity of the matrix, potentially improving the analysis of certain classes of peptides or proteins that are not well-suited for currently used matrices.

  • Enhanced Ionization Efficiency: The amino group could act as a proton source or sink, potentially influencing the ionization process and leading to improved signal intensity for specific analytes.

  • Reduced Background Noise: As a novel matrix, it may exhibit a different fragmentation pattern, potentially leading to a cleaner background in the low-mass region of the spectrum.

Proposed Experimental Protocol: MALDI-MS of a Standard Peptide Mix

This protocol outlines a hypothetical experiment to evaluate this compound as a MALDI matrix for peptide analysis.

Materials:

  • This compound

  • Standard peptide mix (e.g., Peptide Mass Standard Kit, SCIEX)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of this compound in a 50:50 (v/v) mixture of ACN and water containing 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid.

  • Analyte Solution Preparation: Reconstitute the standard peptide mix in 0.1% TFA in water to a final concentration of 1 pmol/µL.

  • Sample Spotting (Dried-Droplet Method):

    • Pipette 1 µL of the matrix solution onto a spot on the MALDI target plate.

    • Immediately add 1 µL of the analyte solution to the matrix droplet.

    • Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode over a mass range of 700-4000 m/z.

    • Optimize laser power and detector settings to obtain the best signal-to-noise ratio and resolution.

    • Compare the results with those obtained using a standard matrix like α-cyano-4-hydroxycinnamic acid (CHCA).

Expected Outcome: Successful detection of the peptides in the standard mix with good resolution and signal intensity would indicate the suitability of this compound as a MALDI matrix.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Matrix Prepare 5-MeO-AA HCl Matrix Solution Mix Mix Matrix and Analyte on MALDI Plate Matrix->Mix Analyte Prepare Peptide Analyte Solution Analyte->Mix Dry Air-Dry to Co-crystallize Mix->Dry Load Load Plate into MALDI-TOF MS Dry->Load Acquire Acquire Mass Spectra Load->Acquire Analyze Analyze Data Acquire->Analyze Labeling_Workflow cluster_synthesis Reagent Synthesis cluster_labeling Protein Labeling cluster_analysis Proteomic Analysis Activate Activate 5-MeO-AA HCl with NHS/DCC Label Incubate Activated Reagent with Protein Activate->Label Purify Purify Labeled Protein (Size Exclusion) Label->Purify Digest Tryptic Digest Purify->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Modification Search) LCMS->Data

References

An In-depth Technical Guide to the Fluorescence Mechanism of 5-Methoxyanthranilic Acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the core principles governing the fluorescence of 5-Methoxyanthranilic acid hydrochloride. The content delves into the theoretical underpinnings of its light-emitting properties, outlines key experimental protocols for its characterization, and presents quantitative data based on analogous compounds to facilitate further research and application in drug development and other scientific fields.

Core Fluorescence Mechanism: The Role of Intramolecular Charge Transfer

The fluorescence of 5-Methoxyanthranilic acid and its derivatives is primarily governed by a photophysical process known as Intramolecular Charge Transfer (ICT). This mechanism involves the redistribution of electron density within the molecule upon excitation by light.

In the ground state, the molecule exists in a stable electronic configuration. Upon absorption of a photon of appropriate energy, an electron is promoted to a higher energy level, creating an excited state. In molecules like 5-Methoxyanthranilic acid, this excited state can have a significantly different electronic distribution compared to the ground state.

The key functional groups responsible for this phenomenon are the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group, positioned ortho to each other on the benzene ring. The methoxy (-OCH₃) group at the 5-position also acts as an electron-donating group, further influencing the electronic properties of the aromatic system.

Upon excitation, there is a transfer of electron density from the electron-rich amino and methoxy groups to the electron-deficient carboxylic acid group. This creates a more polar excited state with a larger dipole moment than the ground state. The relaxation from this ICT state back to the ground state results in the emission of a photon, which is observed as fluorescence. The energy of the emitted photon is lower than the absorbed photon, resulting in a characteristic Stokes shift.

Effect of HCl Salt Formation:

The formation of the hydrochloride salt involves the protonation of the basic amino group to form an ammonium salt (-NH₃⁺Cl⁻). This protonation has a profound effect on the fluorescence properties. The lone pair of electrons on the nitrogen atom, which is crucial for the ICT process, becomes engaged in the bond with the proton. Consequently, the electron-donating ability of the amino group is significantly diminished. This disruption of the ICT mechanism is expected to lead to a significant decrease in fluorescence intensity (quenching) or a substantial blue shift in the emission spectrum compared to the free base form.

Caption: Proposed Intramolecular Charge Transfer (ICT) Mechanism for 5-Methoxyanthranilic Acid.

Spectroscopic Properties

Property5-Methoxyanthranilic Acid (Estimated)5-Methoxyanthranilic Acid HCl (Expected)Reference Compound (Anthranilic Acid)
Excitation Maximum (λex) ~340 - 350 nmLikely similar to the free base~336 nm
Emission Maximum (λem) ~410 - 430 nmSignificant blue-shift or quenched~411 nm
Stokes Shift ~70 - 80 nmDependent on emission characteristics~75 nm
Quantum Yield (ΦF) Moderate to HighVery Low to Negligible~0.5 - 0.7 (solvent dependent)
Fluorescence Lifetime (τ) Nanosecond range (e.g., 5-15 ns)Shorter lifetime or non-fluorescent~8 - 10 ns (solvent dependent)

Factors Influencing Fluorescence

The fluorescence of 5-Methoxyanthranilic acid is highly sensitive to its local environment. Key factors that can modulate its emission properties include:

  • Solvent Polarity: The ICT nature of the excited state means that polar solvents can stabilize this state to a greater extent than the ground state. This typically leads to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases.

  • pH: As discussed, the protonation state of the amino and carboxylic acid groups is critical. In acidic solutions (low pH), the amino group is protonated, disrupting the ICT and quenching fluorescence. In alkaline solutions (high pH), the carboxylic acid group is deprotonated to a carboxylate, which can also influence the electronic structure and, consequently, the fluorescence.

  • Presence of Quenchers: Certain ions and molecules can act as quenchers, deactivating the excited state through non-radiative pathways. For the HCl salt, the chloride ion itself could potentially act as a collisional quencher, further reducing fluorescence intensity.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the preparation of the hydrochloride salt from the free acid.

Materials:

  • 5-Methoxyanthranilic acid

  • Anhydrous diethyl ether (or other suitable anhydrous, non-polar solvent)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known quantity of 5-Methoxyanthranilic acid in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of concentrated hydrochloric acid dropwise to the stirred solution.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Dry the product under vacuum to obtain the final this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield relative to a well-characterized standard.

Materials:

  • This compound

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or a solution of anthranilic acid in a specified solvent).

  • Spectroscopic grade solvent (e.g., ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where:

      • Φ is the quantum yield

      • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

      • η is the refractive index of the solvent

QY_Workflow Workflow for Relative Quantum Yield Measurement A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series (Absorbance < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Fluorometer) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Quantum Yield F->G

Caption: Experimental Workflow for Relative Fluorescence Quantum Yield Determination.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol provides a general outline for measuring the fluorescence lifetime.

Materials:

  • This compound solution

  • TCSPC instrument, including:

    • Pulsed light source (e.g., picosecond laser diode)

    • Sample holder

    • Emission monochromator

    • Single-photon sensitive detector (e.g., PMT or SPAD)

    • Timing electronics (TAC or TDC)

    • Data acquisition and analysis software

Procedure:

  • Instrument Setup:

    • Select an excitation wavelength that is strongly absorbed by the sample.

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Adjust the instrument parameters (e.g., laser repetition rate, detector voltage) to optimize signal collection.

  • Sample Preparation: Prepare a dilute solution of the sample to avoid aggregation and inner filter effects.

  • Data Acquisition:

    • Acquire the fluorescence decay profile by collecting single-photon events over a sufficient period to build up a statistically significant histogram of photon arrival times relative to the excitation pulse.

    • Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer) at the excitation wavelength.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay from the IRF using appropriate fitting software.

    • Fit the decay data to one or more exponential decay models to determine the fluorescence lifetime(s) (τ).

Lifetime_Workflow Workflow for Fluorescence Lifetime Measurement (TCSPC) A Instrument Setup (Excitation & Emission Wavelengths) B Prepare Dilute Sample Solution A->B D Record Instrument Response Function (IRF) A->D C Acquire Fluorescence Decay Data B->C E Deconvolution of Decay from IRF C->E D->E F Fit Data to Exponential Decay Model E->F G Determine Fluorescence Lifetime (τ) F->G

Caption: Experimental Workflow for Fluorescence Lifetime Measurement using TCSPC.

Conclusion

The fluorescence of 5-Methoxyanthranilic acid is a complex phenomenon driven by intramolecular charge transfer, making it highly sensitive to its molecular structure and environment. The formation of the hydrochloride salt is predicted to significantly alter its fluorescent properties, likely leading to quenching due to the protonation of the amino group and the disruption of the ICT mechanism. While specific experimental data for this compound is limited, the theoretical framework and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its photophysical properties. Such studies are crucial for unlocking the potential of this and similar molecules as fluorescent probes and functional components in various scientific and biomedical applications. Further experimental work is necessary to precisely quantify the spectroscopic parameters of the HCl salt and to fully elucidate the dynamics of its excited states.

Unveiling 5-Methoxyanthranilic Acid HCl: A Technical Comparison of Theoretical Predictions and Experimental Observations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of 5-Methoxyanthranilic acid hydrochloride, a compound of interest in pharmaceutical research. By juxtaposing theoretically predicted properties with experimentally determined data, this document offers a critical evaluation of computational models and a thorough characterization of the molecule. This guide delves into its physicochemical properties, spectroscopic signatures, and potential biological relevance, presenting a valuable resource for those engaged in drug discovery and development.

Physicochemical Properties: A Tale of Two Methodologies

The fundamental physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a comparison of the theoretical and experimental values for key properties of 5-Methoxyanthranilic acid and its hydrochloride salt.

Table 1: Comparison of Theoretical and Experimental Physicochemical Properties

PropertyTheoretical ValueExperimental Value
Molecular Weight ( g/mol ) 167.16 (Free Base)[1][2][3][4]203.62 (HCl Salt)[5]
Melting Point (°C) Not available148-152 (Free Base)
LogP 0.9756 (Free Base)[4]Not available
pKa Not availableNot available
Solubility Not availableModerately soluble in water (Free Base)[6]

Spectroscopic Analysis: Fingerprinting the Molecule

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic environment. This section compares the predicted and experimental spectral data for 5-Methoxyanthranilic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule's bonds, offering insights into its functional groups.

Table 2: Comparison of Predicted and Experimental IR Spectral Data (Free Base)

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)Not availableBroad, ~2500-3300
C=O Stretch (Carboxylic Acid)Not available~1680-1720
N-H Stretch (Amine)Not available~3300-3500
C-O Stretch (Ether)Not available~1250
Aromatic C-H StretchNot available~3000-3100

Note: Specific predicted IR peak positions for 5-Methoxyanthranilic acid were not found. The experimental values are typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Table 3: Comparison of Predicted and Experimental NMR Spectral Data (Free Base)

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H NMR
Aromatic ProtonsNot available6.5 - 7.5
Methoxy Protons (-OCH₃)Not available~3.8
Amine Protons (-NH₂)Not availableBroad, variable
Carboxylic Acid Proton (-COOH)Not availableBroad, >10
¹³C NMR
Carbonyl Carbon (C=O)Not available~170
Aromatic CarbonsNot available110 - 150
Methoxy Carbon (-OCH₃)Not available~55

Note: Detailed predicted ¹H and ¹³C NMR chemical shifts for 5-Methoxyanthranilic acid were not available in the searched literature. The experimental values are approximate ranges based on the spectra of the free base and related compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: Comparison of Predicted and Experimental UV-Vis Spectral Data (Free Base)

λmax (nm)Predicted ValueExperimental Value
Primary Absorption BandNot available~240-250 and ~330-340

Note: A specific predicted UV-Vis spectrum was not found. The experimental values are based on the UV-Vis spectrum of the free base.

Biological Significance: Potential Involvement in Signaling Pathways

Anthranilic acid and its derivatives have garnered attention in medicinal chemistry for their diverse biological activities.[7] These compounds have been reported to modulate various signaling pathways implicated in a range of diseases, including cancer.

Derivatives of anthranilic acid have been shown to act as:

  • Inducers of apoptosis: A programmed cell death mechanism that is often dysregulated in cancer.[8][9]

  • Inhibitors of the Hedgehog signaling pathway: A crucial pathway in embryonic development that, when aberrantly activated in adults, can contribute to the development and progression of certain cancers.[8][9][10]

  • Inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway: A key signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in cancer.[8][11]

While these findings are promising for the broader class of anthranilic acid derivatives, specific studies on the biological activity and signaling pathway modulation of 5-Methoxyanthranilic acid HCl are limited in the currently available literature. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.

Experimental Methodologies

The following sections outline the general experimental protocols for the characterization techniques discussed in this guide.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start sample Place small amount of sample in capillary tube start->sample pack Pack sample at the bottom sample->pack insert Insert capillary into melting point apparatus pack->insert heat Heat slowly (1-2 °C/min) insert->heat observe_start Record temperature at which melting begins heat->observe_start observe_end Record temperature at which sample is fully liquid observe_start->observe_end

Experimental workflow for melting point determination.
Solubility Assessment

Determining the solubility of a compound in various solvents is essential for formulation development and understanding its behavior in biological systems.

Solubility_Assessment start Start add_solvent Add a small, known amount of solvent to a known amount of solute start->add_solvent agitate Agitate the mixture at a constant temperature add_solvent->agitate observe Observe for dissolution agitate->observe more_solvent Add more solvent incrementally if not fully dissolved observe->more_solvent Incomplete dissolution end Determine solubility (e.g., mg/mL) observe->end Complete dissolution more_solvent->agitate

General workflow for solubility assessment.
Spectroscopic Analysis

A common method for preparing solid samples for IR analysis is the KBr pellet method.

IR_Spectroscopy_Workflow start Start mix Grind a small amount of sample with dry KBr powder start->mix press Press the mixture into a transparent pellet using a hydraulic press mix->press analyze Place the pellet in the IR spectrometer and acquire the spectrum press->analyze end End analyze->end

Workflow for IR spectroscopy using the KBr pellet method.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

NMR_Spectroscopy_Workflow start Start dissolve Dissolve an appropriate amount of sample in a deuterated solvent start->dissolve transfer Transfer the solution to an NMR tube dissolve->transfer place Place the NMR tube in the spectrometer transfer->place acquire Acquire the NMR spectrum place->acquire process Process the data (Fourier transform, phasing, baseline correction) acquire->process end End process->end

Workflow for NMR spectroscopy sample preparation and analysis.

UV-Vis spectroscopy is typically performed on dilute solutions.

UV_Vis_Spectroscopy_Workflow start Start prepare_solution Prepare a dilute solution of the sample in a suitable solvent start->prepare_solution blank Run a baseline spectrum with the pure solvent (blank) prepare_solution->blank measure Measure the absorbance of the sample solution across the UV-Vis range blank->measure end End measure->end

Workflow for UV-Visible spectroscopy analysis.

Conclusion

This technical guide has provided a comparative overview of the theoretical and experimental properties of this compound. While computational tools offer valuable predictions for properties like molecular weight and logP, experimental data remains indispensable for accurate characterization, particularly for properties like melting point and spectroscopic signatures. The involvement of the broader class of anthranilic acid derivatives in key cancer-related signaling pathways highlights the potential of this compound as a subject for further investigation in drug discovery. The provided experimental workflows serve as a practical guide for researchers undertaking the characterization of this and similar compounds. Further studies are required to obtain a complete experimental dataset for the hydrochloride salt and to elucidate the specific biological activities and mechanisms of action of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Methoxyanthranilic Acid HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, creating novel biological tools, and developing new materials. 5-Methoxyanthranilic acid, an analogue of the fluorescent amino acid anthranilic acid, offers a unique building block for solid-phase peptide synthesis (SPPS). Its intrinsic fluorescence makes it a valuable tool for labeling peptides for various applications, including fluorescence microscopy, FRET studies, and binding assays. This document provides detailed application notes and protocols for the successful incorporation of 5-Methoxyanthranilic acid HCl into peptides using standard Fmoc-based SPPS.

Anthranilic acid and its derivatives are known to be useful in creating conformationally constrained cyclic peptides and peptidomimetics. The methoxy group on the 5-position is expected to modulate the fluorescent properties of the parent anthranilic acid molecule, making it a potentially valuable probe for studying peptide structure and function.

Key Applications

The incorporation of 5-Methoxyanthranilic acid into a peptide sequence can serve several purposes:

  • Fluorescent Labeling: Peptides containing 5-Methoxyanthranilic acid can be used as fluorescent probes to study peptide-protein interactions, cellular localization, and enzyme kinetics.

  • Structural Modification: The rigid aromatic structure of 5-Methoxyanthranilic acid can be used to introduce conformational constraints into a peptide backbone, which can enhance biological activity and stability.

  • Drug Development: The unique properties of this unnatural amino acid can be exploited to develop novel peptide-based therapeutics with improved pharmacological profiles.

Data Presentation

While specific quantitative data for the coupling efficiency of 5-Methoxyanthranilic acid in SPPS is not extensively reported in the literature, the following table provides expected outcomes based on the coupling of similar non-natural amino acids. Actual yields may vary depending on the peptide sequence, resin, and coupling conditions.

ParameterExpected ValueNotes
Coupling Efficiency >90%Can be sequence-dependent. Double coupling may be required for difficult sequences.
Deprotection Efficiency >99%Standard 20% piperidine in DMF is effective.
Final Peptide Purity (Crude) 60-80%Highly dependent on the length and sequence of the peptide.

Fluorescent Properties (Estimated)

Based on the known fluorescent properties of anthranilic acid, the following are the estimated excitation and emission maxima for peptides incorporating 5-Methoxyanthranilic acid.

FluorophoreEstimated Excitation Max (nm)Estimated Emission Max (nm)
5-Methoxyanthranilic acid 340 - 350415 - 425

Note: The actual spectral properties should be determined experimentally for each specific peptide.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a 5-Methoxyanthranilic acid residue using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • This compound

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/w/w/v) or a suitable alternative.

  • Cold diethyl ether

Protocol 1: Handling of this compound

The hydrochloride salt of 5-Methoxyanthranilic acid must be neutralized to the free amine before it can be used in the coupling reaction.

G cluster_0 Neutralization of this compound Start Start Dissolve Dissolve this compound and HOBt in DMF Start->Dissolve Add_DIPEA Add 2 equivalents of DIPEA to the solution Dissolve->Add_DIPEA Pre-activation Add HBTU and allow to pre-activate for 5-10 minutes Add_DIPEA->Pre-activation Ready Ready for Coupling Pre-activation->Ready

Caption: Workflow for the neutralization and activation of this compound.

  • Dissolution: In a separate reaction vessel, dissolve this compound (1.5 equivalents relative to the resin loading) and HOBt (1.5 equivalents) in DMF.

  • Neutralization: Add DIPEA (2 equivalents) to the solution and mix for 1-2 minutes. This will neutralize the hydrochloride salt, forming the free amine.

  • Activation: Add HBTU (1.5 equivalents) to the neutralized solution and allow it to pre-activate for 5-10 minutes before adding it to the deprotected resin.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle for incorporating an amino acid.

G cluster_1 SPPS Cycle Swell_Resin Swell Resin in DMF (30-60 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) Swell_Resin->Fmoc_Deprotection Wash_1 Wash with DMF and DCM Fmoc_Deprotection->Wash_1 Coupling Couple Activated Amino Acid (1-2 hours) Wash_1->Coupling Wash_2 Wash with DMF and DCM Coupling->Wash_2 Repeat Repeat for next amino acid? Wash_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage and Deprotection Final_Deprotection->Cleavage End End Cleavage->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids, pre-activate with HBTU/HOBt and DIPEA in DMF for 5-10 minutes before adding to the resin.

    • For this compound, follow Protocol 1 for neutralization and activation.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive after 2 hours, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 3: Cleavage and Deprotection
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2, step 2).

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM and methanol, and then dry the resin under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the potential steric hindrance of 5-Methoxyanthranilic acid, longer coupling times or double coupling may be necessary. Using a more potent coupling reagent such as HATU may also improve efficiency.

  • Handling of HCl Salt: It is crucial to ensure complete neutralization of the hydrochloride salt before the activation and coupling steps to achieve high coupling efficiency.

  • Fluorescence Quenching: The fluorescence of the 5-Methoxyanthranilic acid residue may be sensitive to its local environment within the peptide and the solvent. It is advisable to characterize the fluorescent properties of the final purified peptide in the desired buffer.

  • Cleavage: The choice of cleavage cocktail should be compatible with all protecting groups on the peptide. For peptides containing sensitive residues like tryptophan or cysteine, a scavenger-rich cocktail is essential.

By following these protocols and considerations, researchers can successfully incorporate 5-Methoxyanthranilic acid into their peptide of interest and leverage its unique properties for a wide range of applications in chemical biology and drug discovery.

Application Notes: 5-Methoxyanthranilic Acid HCl as a Novel Fluorescent Label for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxyanthranilic acid is a fluorescent molecule that possesses a reactive carboxylic acid group, making it a potential candidate for covalently labeling proteins. This document provides a hypothetical application framework for its use as a fluorescent probe for protein tracking and analysis. The protocols outlined are based on standard bioconjugation chemistries, specifically the activation of the carboxylic acid on 5-Methoxyanthranilic acid for reaction with primary amines on a target protein.

Principle of Application

The primary amine of lysine residues and the N-terminus of proteins can be targeted for labeling by activating the carboxylic acid of 5-Methoxyanthranilic acid. This is commonly achieved through the use of carbodiimide chemistry (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated label can then efficiently react with primary amines on the protein to form a stable amide bond, covalently attaching the fluorescent probe.

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of 5-Methoxyanthranilic acid and the parent fluorophore, anthranilic acid. The spectroscopic data for anthranilic acid is used as an approximation for the conjugated label.[1]

PropertyValueReference
Chemical Formula C8H9NO3 · HCl
Molecular Weight 203.62 g/mol [2][3]
Excitation Maximum (λex) ~336 nm[1]
Emission Maximum (λem) ~411 nm[1]
Stokes Shift ~75 nm[1]
Reactive Group Carboxylic Acid
Target Residues Lysine, N-terminus

Experimental Workflow for Protein Labeling

The overall workflow for labeling a protein of interest (POI) with 5-Methoxyanthranilic acid involves activation of the label, conjugation to the protein, and subsequent purification of the labeled protein.

G cluster_activation Label Activation cluster_conjugation Protein Conjugation cluster_purification Purification A 5-Methoxyanthranilic acid HCl B EDC + NHS A->B Reaction in activation buffer C Activated NHS-ester of Label B->C Formation of semi-stable ester D Protein of Interest (POI) (in conjugation buffer) C->D Addition of activated label E Labeled POI D->E Formation of stable amide bond F Size Exclusion Chromatography E->F Removal of unreacted label G Purified Labeled POI F->G

Caption: Workflow for protein labeling with 5-Methoxyanthranilic acid.

Detailed Protocols

Materials and Reagents:

  • 5-Methoxyanthranilic acid HCl

  • Protein of interest (POI) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Protocol 1: Activation of 5-Methoxyanthranilic Acid

  • Prepare a 10 mg/mL stock solution of this compound in Activation Buffer.

  • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • In a microcentrifuge tube, combine 10 µL of the 5-Methoxyanthranilic acid stock solution with 10 µL of EDC stock solution and 10 µL of NHS stock solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to generate the NHS-ester activated label.

Protocol 2: Protein Conjugation

  • To your protein solution (e.g., 1 mL of a 2 mg/mL solution), add the freshly prepared activated 5-Methoxyanthranilic acid solution. The molar ratio of label to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the label is recommended.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein

  • Equilibrate a desalting or size-exclusion chromatography column with Conjugation Buffer according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the column.

  • Elute the labeled protein with Conjugation Buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted label molecules will be retained.

  • Collect the fractions containing the labeled protein. The presence of the protein can be monitored by absorbance at 280 nm, and the incorporation of the label can be confirmed by measuring the absorbance at the excitation maximum of the fluorophore (~336 nm).

Application Example: In Vitro Binding Assay

A potential application for a protein labeled with 5-Methoxyanthranilic acid is in a fluorescence-based binding assay. For example, the binding of a labeled protein to a putative binding partner could be monitored by changes in the fluorescence signal, such as an increase in fluorescence polarization or a change in fluorescence intensity.

G cluster_assay Fluorescence Binding Assay A Labeled Protein of Interest (POI-Fluorophore) C Incubate A->C B Putative Binding Partner B->C D Measure Fluorescence (e.g., Polarization, Intensity) C->D E Unbound State: Low Fluorescence Signal D->E No Binding F Bound State: High Fluorescence Signal D->F Binding Occurs

Caption: A schematic for a fluorescence-based protein binding assay.

Conclusion

While not a commonly cited fluorescent label, the chemical structure of 5-Methoxyanthranilic acid suggests its potential for use in protein labeling through standard bioconjugation techniques. The protocols provided here offer a starting point for researchers interested in exploring its utility as a fluorescent probe. Optimization of the labeling conditions and characterization of the photophysical properties of the protein-conjugate will be necessary for specific applications.

References

Application Note: Purification of 5-Methoxyanthranilic Acid Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Methoxyanthranilic acid hydrochloride (HCl) via recrystallization. This method is designed to enhance the purity of the compound by removing impurities that may be present after synthesis.

Introduction

5-Methoxyanthranilic acid is a substituted anthranilic acid derivative. Its hydrochloride salt is often the form used in various research and development applications. Ensuring the high purity of this compound is critical for obtaining reliable and reproducible results in downstream processes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the compound of interest will crystallize out in a purer form, while the impurities remain dissolved in the solvent.

This application note details the selection of an appropriate solvent system, a step-by-step recrystallization procedure, and important safety considerations.

Data Presentation

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. Based on the chemical nature of 5-Methoxyanthranilic acid HCl and general principles for similar aromatic carboxylic acids, the following solvents are recommended for initial screening. The quantitative solubility data presented below is estimated and should be confirmed experimentally for the specific batch of this compound being purified.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Comments
Deionized Water~10-15HighGood for forming well-defined crystals.
EthanolModerateHighMay require the addition of an anti-solvent like water.
MethanolHighVery HighHigh solubility may lead to lower recovery.
Ethanol/Water (e.g., 9:1 v/v)Low-ModerateHighA common and effective mixed-solvent system for this class of compounds. Allows for fine-tuning of solubility.
Acetic Acid/WaterModerateHighCan be effective but requires thorough drying to remove residual acetic acid.

Note: It is highly recommended to perform small-scale solubility tests with the specific batch of this compound to identify the optimal solvent system and to maximize the yield and purity of the final product.

Experimental Protocol

This protocol outlines the general procedure for the recrystallization of this compound. It is based on established methods for the purification of similar aromatic carboxylic acids.[1]

Materials and Equipment:

  • Impure this compound

  • Chosen recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • pH paper or pH meter

  • Activated carbon (optional, for removing colored impurities)

  • Nitrogen gas source (optional, to prevent oxidation)

Procedure:

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a small amount of the chosen solvent (e.g., 9:1 ethanol/water) to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate or in a water bath while stirring.

    • Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of colored impurities. These can often be removed by treating the solution with activated carbon.

    • Remove the flask from the heat and allow it to cool slightly before adding the activated carbon to prevent bumping.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.

    • Gently reheat the solution to boiling for a few minutes while stirring.

    • Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization of the product. It is advisable to pre-heat the filtration funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass or beaker will slow the cooling process and prevent contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Continue to draw air through the crystals on the filter for some time to help them dry.

    • Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Note on pH and Atmosphere: For aminobenzoic acids, maintaining a slightly acidic pH (around 5-7) during the process can be beneficial.[1] If oxidation is a concern, performing the dissolution and cooling steps under an inert atmosphere of nitrogen is recommended.[1]

Safety and Handling

5-Methoxyanthranilic acid may be harmful if swallowed and can cause skin and eye irritation.[2] It is important to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Impure This compound dissolution Dissolve in Minimum Hot Solvent start->dissolution decolorization Decolorize with Activated Carbon (Optional) dissolution->decolorization If solution is colored cooling Slow Cooling to Room Temperature dissolution->cooling If solution is not colored hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry the Crystals washing->drying end_product Pure 5-Methoxyanthranilic acid HCl Crystals drying->end_product

References

Application Notes and Protocols for Coupling 5-Methoxyanthranilic Acid HCl to a Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and other small molecules into peptides is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased stability, altered conformation, and improved binding affinity. 5-Methoxyanthranilic acid is an aromatic amino acid derivative that can be used to introduce a fluorescent reporter group or to create unique structural constraints within a peptide. This document provides a detailed, step-by-step guide for the coupling of 5-Methoxyanthranilic acid HCl to a peptide, primarily focusing on solid-phase peptide synthesis (SPPS) methodologies.

It is important to note that the coupling of anthranilic acid derivatives can be challenging due to the reduced nucleophilicity of the aromatic amine, which is deactivated by resonance.[1] This can lead to lower coupling efficiencies and potential side reactions, such as epimerization.[1] The protocols outlined below are designed to mitigate these challenges by employing specific coupling reagents and optimized reaction conditions.

Experimental Protocols

This section details two recommended protocols for coupling this compound to the N-terminus of a resin-bound peptide. Prior to coupling, the this compound salt must be neutralized to the free acid form.

Protocol 1: HBTU/HOBt Mediated Coupling

This protocol utilizes the common and efficient coupling reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with a tertiary amine base.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 5-Methoxyanthranilic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc removal (if applicable)

  • Kaiser test kit (for monitoring the completion of the coupling reaction)

Procedure:

  • Resin Preparation: If the N-terminus of the peptide-resin is protected (e.g., with an Fmoc group), it must be deprotected first. Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes, followed by thorough washing with DMF and DCM.

  • Activation of 5-Methoxyanthranilic Acid:

    • In a separate reaction vessel, dissolve 3 equivalents of 5-Methoxyanthranilic acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated 5-Methoxyanthranilic acid solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates the completion of the coupling.

  • Washing:

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to remove any unreacted reagents and byproducts.

  • Drying:

    • Dry the resin under vacuum.

Protocol 2: DIC/Oxyma Mediated Coupling

This protocol employs Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma) as the activating agents, which can be a cost-effective alternative and may reduce the risk of certain side reactions.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 5-Methoxyanthranilic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc removal (if applicable)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Perform N-terminal deprotection of the peptide-resin as described in Protocol 1, if necessary.

  • Activation and Coupling:

    • Swell the peptide-resin in DMF.

    • In a separate vessel, dissolve 3 equivalents of 5-Methoxyanthranilic acid and 3 equivalents of Oxyma in DMF.

    • Add this solution to the swollen resin.

    • Add 3 equivalents of DIC to the resin suspension.

    • Agitate the mixture at room temperature for 2-4 hours, monitoring the reaction with the Kaiser test.

  • Washing:

    • Upon completion, wash the resin as described in Protocol 1 (3x DMF, 3x DCM, 3x Methanol).

  • Drying:

    • Dry the modified peptide-resin under vacuum.

Data Presentation

The efficiency of the coupling reaction and the final yield of the purified peptide are dependent on several factors, including the peptide sequence, the resin used, and the purification method. The following tables provide a summary of the key quantitative parameters for the coupling reaction and typical purification outcomes.

Table 1: Reagent Stoichiometry for Coupling 5-Methoxyanthranilic Acid

ReagentProtocol 1 (HBTU/HOBt) EquivalentsProtocol 2 (DIC/Oxyma) Equivalents
5-Methoxyanthranilic acid3.03.0
HBTU2.9-
HOBt3.0-
DIC-3.0
Oxyma-3.0
DIPEA6.0Optional, can be added (2.0-4.0)

Table 2: Typical Reaction Conditions and Purification Outcomes

ParameterTypical Value/Range
Reaction Time 2 - 4 hours
Reaction Temperature Room Temperature
Monitoring Method Kaiser Test
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Typical Mobile Phases A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Typical Yield 6% - 70% (highly dependent on peptide sequence and coupling efficiency)[2]
Purity >95% (as determined by analytical RP-HPLC)

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the coupling of 5-Methoxyanthranilic acid to a peptide on a solid support.

experimental_workflow cluster_preparation Resin Preparation cluster_coupling Coupling Reaction cluster_finalization Final Steps start Start with Peptide-Resin (N-terminus protected) deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 activation Activate 5-Methoxyanthranilic Acid (Coupling Reagents + Base in DMF) wash1->activation coupling Add Activated Acid to Resin Agitate for 2-4 hours activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring monitoring->coupling If Positive wash2 Wash Resin (DMF, DCM, Methanol) monitoring->wash2 If Negative drying Dry Resin under Vacuum wash2->drying cleavage Cleavage from Resin & Deprotection (e.g., TFA cocktail) drying->cleavage purification Purify Peptide (RP-HPLC) cleavage->purification end_product Lyophilized Peptide purification->end_product

Caption: Workflow for SPPS coupling of 5-Methoxyanthranilic acid.

activation_pathways cluster_protocol1 Protocol 1: HBTU/HOBt Activation cluster_protocol2 Protocol 2: DIC/Oxyma Activation maa1 5-Methoxyanthranilic Acid active_ester1 Activated O-Benzotriazolyl Ester maa1->active_ester1 hbtu HBTU + HOBt hbtu->active_ester1 base1 DIPEA base1->active_ester1 coupled_product Coupled Peptide active_ester1->coupled_product maa2 5-Methoxyanthranilic Acid active_ester2 Activated O-Acylisourea/Oxyma Ester maa2->active_ester2 dic DIC + Oxyma dic->active_ester2 active_ester2->coupled_product peptide_resin Peptide-Resin (Free N-terminus) peptide_resin->coupled_product

Caption: Activation pathways for 5-Methoxyanthranilic acid coupling.

References

Application Notes and Protocols: 5-Methoxyanthranilic Acid HCl in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyanthranilic acid hydrochloride (HCl) is a fluorescent small molecule with potential applications in fluorescence microscopy for cellular imaging and analysis. As a derivative of anthranilic acid, it exhibits intrinsic fluorescence, making it a candidate for use as a cellular stain or a fluorescent label for tracking biomolecules. Its small size and potential for cell permeability offer advantages in live-cell imaging, minimizing the disruption of cellular processes that can occur with larger fluorescent probes like protein tags.

These application notes provide an overview of the potential uses of 5-Methoxyanthranilic acid HCl in fluorescence microscopy, along with detailed protocols for its application in cell staining, and for characterizing its photophysical properties.

Potential Applications

  • General Cellular Staining: Due to its fluorescent nature, this compound can be employed as a general stain to visualize cellular morphology and components in fluorescence microscopy. Its uptake and distribution within the cell may provide insights into cellular structures.

  • Live-Cell Imaging: The small size of this compound suggests it may be cell-permeable, making it suitable for real-time imaging of dynamic processes in living cells.

  • Drug Development and Screening: Fluorescent small molecules are valuable tools in drug development. This compound could be used to study cellular uptake and localization of small molecules, or as a fluorescent backbone for the development of targeted probes for specific cellular components or enzymes.

Data Presentation

The following table summarizes the known and estimated photophysical properties of 5-Methoxyanthranilic acid and its parent compound, anthranilic acid.

PropertyValueSource/Comment
Molecular Formula C₈H₉NO₃ · HCl[1]
Molecular Weight 203.62 g/mol [1]
Excitation Maximum (λex) ~336 nmEstimated based on Anthranilic Acid[2]
Emission Maximum (λem) ~411 nmEstimated based on Anthranilic Acid[2]
Stokes Shift ~75 nmEstimated based on Anthranilic Acid[2]
Quantum Yield (Φ) Not empirically determined for this compound. Varies for anthranilic acid derivatives depending on the solvent and substitution.
Photostability Not empirically determined for this compound.

Experimental Protocols

Protocol 1: General Staining of Live or Fixed Cells

This protocol provides a general procedure for staining either live or fixed cells with this compound. Optimization of incubation time and concentration may be required depending on the cell type and experimental conditions.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

  • Coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure:

  • Cell Preparation:

    • Live Cells: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

    • Fixed Cells: Grow cells on coverslips. Wash briefly with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.

  • Staining Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium (for live cells) or PBS (for fixed cells) to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized.

  • Cell Staining:

    • Remove the culture medium (live cells) or PBS (fixed cells) from the cells.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells). Protect from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed culture medium (live cells) or PBS (fixed cells) to remove unbound dye.

  • Imaging:

    • For live cells, add fresh pre-warmed culture medium. For fixed cells, mount the coverslip onto a microscope slide with a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the estimated excitation and emission wavelengths (e.g., excitation around 340-380 nm and emission around 420-460 nm).

Protocol 2: Determination of Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of this compound using a known standard.

Materials:

  • This compound

  • A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., ethanol or water)

Procedure:

  • Solution Preparation:

    • Prepare a series of five dilutions of both the this compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield and η is the refractive index of the solvent.

Protocol 3: Assessment of Photostability

This protocol outlines a method to assess the photostability of this compound by measuring its photobleaching rate.

Materials:

  • Cells stained with this compound (prepared as in Protocol 1)

  • Fluorescence microscope with a time-lapse imaging capability

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare a sample of cells stained with this compound.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select an area of interest with fluorescently labeled cells.

    • Set the excitation light intensity to a level that provides a good signal-to-noise ratio.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images under continuous illumination at a fixed frame rate (e.g., one frame every 30 seconds) for an extended period (e.g., 5-10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within a stained cell for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizations

Experimental_Workflow_for_Cell_Staining cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging A Seed Cells on Coverslip B Live Cell Pathway A->B C Fixed Cell Pathway A->C E Prepare Staining Solution (1-10 µM in appropriate buffer) B->E D Fix with 4% PFA C->D D->E F Incubate Cells (15-30 min) E->F G Wash 3x F->G H Mount Coverslip G->H I Fluorescence Microscopy H->I

Caption: Workflow for staining cells with this compound.

Quantum_Yield_Determination A Prepare Serial Dilutions (Sample and Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence Emission A->C D Plot Integrated Intensity vs. Absorbance B->D C->D E Determine Slopes of Linear Fits D->E F Calculate Quantum Yield E->F

Caption: Workflow for determining fluorescence quantum yield.

Cellular_Uptake_and_Localization_Pathway A Extracellular This compound C Cellular Uptake (e.g., passive diffusion, transporter-mediated) A->C B Cell Membrane C->B D Intracellular Probe C->D E Localization to Organelles/Compartments (e.g., cytoplasm, nucleus, lysosomes) D->E F Fluorescence Signal Detected by Microscopy E->F

Caption: Conceptual pathway for cellular uptake and localization of a small fluorescent probe.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Aminosäuren mit 5-Methoxyanthranilsäure-HCl für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die quantitative Analyse von Aminosäuren ist in vielen Bereichen der Forschung und pharmazeutischen Entwicklung von entscheidender Bedeutung. Die Derivatisierung von Aminosäuren ist häufig ein notwendiger Schritt, um ihre chromatographische Trennung und Detektion, insbesondere mittels HPLC mit UV- oder Fluoreszenzdetektion, zu verbessern. 5-Methoxyanthranilsäure, ein fluoreszierendes Molekül, stellt ein potenzielles Derivatisierungsreagenz dar, um die Empfindlichkeit der Aminosäureanalyse zu erhöhen.

Diese Applikationsschrift beschreibt eine hypothetische Methode zur Derivatisierung von Aminosäuren mit 5-Methoxyanthranilsäure-HCl. Das Protokoll basiert auf allgemeinen chemischen Prinzipien der Amidkopplung, bei der die Carbonsäuregruppe des Reagenzes aktiviert wird, um mit der primären oder sekundären Aminogruppe der Aminosäure zu reagieren.

Haftungsausschluss: Das folgende Protokoll ist ein theoretischer Leitfaden und wurde nicht experimentell validiert. Es dient als Ausgangspunkt für die Methodenentwicklung und erfordert eine Optimierung für spezifische Anwendungen.

Quantitativen Daten (Illustrativ)

Die folgende Tabelle zeigt beispielhafte, hypothetische quantitative Daten für die Analyse von mit 5-Methoxyanthranilsäure derivatisierten Aminosäuren mittels HPLC-UV. Diese Werte dienen zur Veranschaulichung und müssen in der Praxis ermittelt werden.

Analyt (Derivat)Retentionszeit (min)Nachweisgrenze (LOD) (pmol)Quantifizierungsgrenze (LOQ) (pmol)Linearer Bereich (µM)
Alanin8.55151 - 500
Glycin7.28251 - 500
Valin12.34120.5 - 400
Leucin15.13100.5 - 400
Prolin9.810302 - 600
Phenylalanin18.6280.5 - 300
Lysin6.46181 - 500

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 5-Methoxyanthranilsäure-HCl

  • Aminosäure-Standards

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC-HCl)

  • N-Hydroxysuccinimid (NHS)

  • Wasserfreies Acetonitril (ACN)

  • Wasserfreies Dimethylformamid (DMF)

  • Diisopropylethylamin (DIPEA)

  • Trifluoressigsäure (TFA)

  • Wasser für die Chromatographie (HPLC-Qualität)

  • Mikrozentrifugenröhrchen (1.5 mL)

  • Heizblock oder Wasserbad

  • Zentrifuge

  • HPLC-System mit UV- oder Fluoreszenzdetektor

Vorbereitung der Reagenzien
  • Derivatisierungsreagenz (10 mM): 1.88 mg 5-Methoxyanthranilsäure-HCl in 1 mL wasserfreiem DMF lösen.

  • Aktivierungsreagenz (100 mM EDC/NHS): 19.2 mg EDC-HCl und 11.5 mg NHS in 1 mL wasserfreiem ACN lösen. Kurz vor Gebrauch frisch ansetzen.

  • Puffer (Boratpuffer, 0.1 M, pH 8.5): Borsäure in HPLC-Wasser lösen und mit NaOH auf pH 8.5 einstellen.

  • Aminosäure-Standardmischung (1 mM): Eine Mischung der zu analysierenden Aminosäuren in 0.1 M HCl herstellen.

Protokoll zur Derivatisierung
  • Aktivierung der 5-Methoxyanthranilsäure:

    • 100 µL der 10 mM 5-Methoxyanthranilsäure-Lösung in ein Mikrozentrifugenröhrchen geben.

    • 100 µL der frisch zubereiteten 100 mM EDC/NHS-Lösung hinzufügen.

    • 10 µL DIPEA zugeben, um die Reaktion zu katalysieren.

    • Die Mischung bei Raumtemperatur für 15 Minuten inkubieren, um den NHS-Ester zu bilden.

  • Derivatisierungsreaktion:

    • 50 µL der Aminosäure-Standardlösung oder der Probe zur aktivierten Reagenzmischung geben.

    • 100 µL des Boratpuffers (pH 8.5) hinzufügen, um den pH-Wert für die Reaktion zu optimieren.

    • Die Lösung kurz vortexen und für 60 Minuten bei 60°C in einem Heizblock inkubieren.

  • Probenaufbereitung für die HPLC:

    • Die Reaktion durch Zugabe von 10 µL 5%iger TFA stoppen.

    • Die Probe für 10 Minuten bei 10.000 x g zentrifugieren, um eventuelle Ausfällungen zu entfernen.

    • Den Überstand in ein HPLC-Vial überführen.

HPLC-Bedingungen (Vorschlag)
  • Säule: C18-Umkehrphasensäule (z.B. 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Wasser

  • Mobile Phase B: 0.1% TFA in Acetonitril

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% bis 70% B

    • 25-28 min: 70% bis 10% B

    • 28-35 min: 10% B (Äquilibrierung)

  • Flussrate: 1.0 mL/min

  • Säulentemperatur: 30°C

  • Injektionsvolumen: 10 µL

  • Detektion: UV bei 254 nm und 340 nm oder Fluoreszenz (Ex: 340 nm, Em: 440 nm)

Visualisierungen

Chemische Reaktion

G Abbildung 1: Hypothetischer Reaktionsmechanismus cluster_activation Aktivierung cluster_derivatization Derivatisierung MAA 5-Methoxyanthranilsäure MAA_NHS MAA-NHS-Ester (aktiviert) MAA->MAA_NHS + EDC_NHS EDC / NHS EDC_NHS->MAA_NHS Derivat Fluoreszierendes Derivat MAA_NHS->Derivat + AminoAcid Aminosäure (R-NH2) AminoAcid->Derivat

Abbildung 1: Hypothetischer Reaktionsmechanismus

Experimenteller Arbeitsablauf

G Abbildung 2: Experimenteller Arbeitsablauf prep 1. Reagenzien vorbereiten (MAA, EDC/NHS, Puffer) act 2. Aktivierung von MAA (MAA + EDC/NHS, 15 min RT) prep->act deriv 3. Derivatisierungsreaktion (+ Aminosäure, 60 min, 60°C) act->deriv stop 4. Reaktion stoppen (+ TFA) deriv->stop clean 5. Probenreinigung (Zentrifugation) stop->clean hplc 6. HPLC-Analyse clean->hplc

Measuring the Quantum Yield of 5-Methoxyanthranilic Acid HCl: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the fluorescence quantum yield of 5-Methoxyanthranilic acid hydrochloride (HCl). The protocol details the relative quantum yield measurement method, a widely used and accessible technique for characterizing the intrinsic fluorescence efficiency of a compound. This method involves a comparative analysis against a well-characterized fluorescence standard, in this case, quinine sulfate. Detailed experimental procedures, data analysis steps, and a structured data presentation are provided to ensure accurate and reproducible results. This application note is intended to assist researchers in the fields of analytical chemistry, materials science, and drug development in the precise determination of a key photophysical parameter.

Introduction

The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A precise understanding of the quantum yield is critical in various scientific disciplines, including the development of fluorescent probes, characterization of novel materials, and in preclinical drug development for understanding molecular interactions and behavior.

5-Methoxyanthranilic acid, a derivative of anthranilic acid, is a compound of interest due to the inherent fluorescence of the anthranilic acid scaffold. Its derivatives are often explored for their potential as fluorescent probes and labels. Accurate determination of its quantum yield is a crucial step in evaluating its suitability for such applications. This protocol outlines the relative method for quantum yield determination, which offers a practical and reliable approach using standard laboratory instrumentation.

Principle

The relative quantum yield measurement is based on the comparison of the fluorescence intensity of the sample of interest with that of a standard reference compound with a known quantum yield. The relationship is described by the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (ηS2 / ηR2)

Where:

  • ΦS and ΦR are the fluorescence quantum yields of the sample and the reference, respectively.

  • IS and IR are the integrated fluorescence intensities of the sample and the reference.

  • AS and AR are the absorbances of the sample and the reference at the excitation wavelength.

  • ηS and ηR are the refractive indices of the solvents used for the sample and the reference.

To minimize errors, it is crucial to use the same solvent for both the sample and the reference, in which case the refractive index term (ηS2 / ηR2) becomes 1 and can be omitted from the calculation. Furthermore, to avoid inner filter effects, the absorbance of all solutions at the excitation wavelength should be kept below 0.1.

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the fluorescence quantum yield of 5-Methoxyanthranilic acid HCl.

G Experimental Workflow for Quantum Yield Measurement cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare stock solution of This compound prep_series_sample Prepare a dilution series of This compound prep_sample->prep_series_sample prep_ref Prepare stock solution of Quinine Sulfate (Reference) prep_series_ref Prepare a dilution series of Quinine Sulfate prep_ref->prep_series_ref abs_measurement Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_series_sample->abs_measurement fluo_measurement Measure Fluorescence Emission Spectra (Fluorescence Spectrometer) prep_series_sample->fluo_measurement prep_series_ref->abs_measurement prep_series_ref->fluo_measurement plot_abs Plot Integrated Fluorescence Intensity vs. Absorbance abs_measurement->plot_abs fluo_measurement->plot_abs calc_qy Calculate Quantum Yield plot_abs->calc_qy

Caption: Workflow for the relative quantum yield determination.

Materials and Methods

Materials
  • This compound (analytical grade)

  • Quinine sulfate (fluorescence standard)

  • Sulfuric acid (H₂SO₄), 0.1 M

  • Ethanol (spectroscopic grade)

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer

Experimental Protocols

1. Preparation of Solutions

  • Reference Solution (Quinine Sulfate):

    • Accurately weigh a suitable amount of quinine sulfate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).

    • From the stock solution, prepare a series of dilutions in 0.1 M H₂SO₄ with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength (e.g., 350 nm).

  • Sample Solution (this compound):

    • Accurately weigh a suitable amount of this compound and dissolve it in ethanol to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).

    • From the stock solution, prepare a series of dilutions in ethanol with absorbances ranging from 0.02 to 0.1 at the determined absorption maximum.

2. Spectroscopic Measurements

  • Determination of Absorption Maximum (λmax) of this compound:

    • Record the UV-Vis absorption spectrum of a dilute solution of this compound in ethanol over a suitable wavelength range (e.g., 250-450 nm).

    • Identify the wavelength of maximum absorbance (λmax). This will be used as the excitation wavelength for the fluorescence measurements. Based on the parent compound, anthranilic acid, the absorption maximum is expected to be around 330 nm.

  • Absorbance Measurements:

    • Record the absorbance of each solution (both sample and reference series) at the chosen excitation wavelength using the UV-Vis spectrophotometer.

    • Use the respective solvent (0.1 M H₂SO₄ for quinine sulfate and ethanol for the sample) as a blank.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorescence spectrometer to the absorption maximum determined for this compound (e.g., ~330 nm). For quinine sulfate, a common excitation wavelength is 350 nm.

    • Record the fluorescence emission spectrum for each solution in the dilution series for both the sample and the reference.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

3. Data Analysis

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.

  • Plot Calibration Curves: For both the sample and the reference, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the Slopes: Perform a linear regression for both plots to obtain the slopes of the lines.

  • Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of this compound:

    ΦSample = ΦReference * (SlopeSample / SlopeReference) * (ηSample2 / ηReference2)

    Note: If the same solvent is used, the refractive index term is 1.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured format for easy comparison.

CompoundSolventExcitation λ (nm)Absorption Max (λmax, nm)Emission Max (λem, nm)Known Quantum Yield (Φ)Measured Quantum Yield (Φ)
Reference
Quinine Sulfate0.1 M H₂SO₄350~350~4500.54-
Sample
This compoundEthanol~330 (To be determined)~330 (To be determined)To be determined-Calculated Value

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the quantum yield calculation based on the experimental data.

G Quantum Yield Calculation Logic cluster_inputs Experimental Inputs cluster_processing Data Processing cluster_output Final Calculation abs_s Absorbance Data (Sample) plot_s Plot Intensity vs. Abs (Sample) abs_s->plot_s fluo_s Fluorescence Data (Sample) integ_s Integrate Sample Fluorescence Spectra fluo_s->integ_s abs_r Absorbance Data (Reference) plot_r Plot Intensity vs. Abs (Reference) abs_r->plot_r fluo_r Fluorescence Data (Reference) integ_r Integrate Reference Fluorescence Spectra fluo_r->integ_r qy_r Known Quantum Yield (Reference) calc_qy Calculate Sample Quantum Yield (Φs) qy_r->calc_qy eta_s Refractive Index (Sample Solvent) eta_s->calc_qy eta_r Refractive Index (Reference Solvent) eta_r->calc_qy integ_s->plot_s integ_r->plot_r slope_s Determine Slope (Sample) plot_s->slope_s slope_r Determine Slope (Reference) plot_r->slope_r slope_s->calc_qy slope_r->calc_qy

Caption: Logical flow for quantum yield calculation.

Conclusion

This application note provides a detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By following the outlined procedures for sample preparation, spectroscopic measurements, and data analysis, researchers can obtain accurate and reliable quantum yield values. This information is invaluable for the characterization of this compound and for assessing its potential in various fluorescence-based applications. The provided workflows and data presentation structures are designed to ensure clarity, reproducibility, and ease of interpretation, making this a valuable resource for scientists and professionals in relevant fields.

Application of 5-Methoxyanthranilic Acid HCl in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyanthranilic acid hydrochloride (HCl), a derivative of anthranilic acid, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. While direct therapeutic applications of 5-Methoxyanthranilic acid HCl are not extensively documented, its utility as a scaffold and starting material in the discovery of novel drugs for cancer, inflammation, and infectious diseases is of significant interest to the medicinal chemistry and drug discovery community. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for the synthesis and evaluation of new chemical entities.

Core Applications in Medicinal Chemistry

5-Methoxyanthranilic acid and its derivatives are key intermediates in the synthesis of various heterocyclic compounds with proven pharmacological activities. Its structural features, including the carboxylic acid and amino groups on a substituted benzene ring, allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Key areas of application include:

  • Anticancer Agent Synthesis: The anthranilic acid scaffold is present in numerous compounds under investigation for their anti-proliferative and cytotoxic effects against various cancer cell lines. Derivatives have been shown to target critical pathways in cancer progression.

  • Enzyme Inhibitor Development: Derivatives of 5-methoxyanthranilic acid have been explored as inhibitors of various enzymes, including kinases and lipoxygenases, which are implicated in a range of diseases.

  • Heterocyclic Chemistry: It serves as a precursor for the synthesis of complex heterocyclic systems such as quinazolinones, acridones, and benzodiazepines, many of which exhibit potent pharmacological effects.

Data Presentation: Anticancer Activity of Anthranilic Acid Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from anthranilic acid and its analogs, demonstrating the potential of this scaffold in oncology drug discovery.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivativesMCF-7 (Breast)>100 (12.30–27.04% inhibition at 100 µM)[1]
N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivativesHepG2 (Liver)>100 (19.13–46.23% inhibition at 100 µM)[1]
4-Substituted benzenesulfonamides of anthranilic acidMOLT-3 (Leukemia)15.71 - 33.96[2]
N-Benzimidazole-derived carboxamidesMCF-7 (Breast)3.1 - 8.7[3]

Experimental Protocols

Protocol 1: Synthesis of N-Acyl-5-Methoxyanthranilic Acid Derivatives

This protocol describes a general method for the acylation of the amino group of 5-Methoxyanthranilic acid, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDC, DCC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and a base (2.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) to the stirred solution at 0 °C. If using a carboxylic acid, pre-activate it with a coupling agent (1.1 equivalents) and an activating agent like HOBt (1.1 equivalents) before adding it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-acylated derivative.

  • Characterization: Confirm the structure of the purified compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 5-Methoxyanthranilic acid derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_modification Chemical Modification cluster_derivatives Bioactive Derivatives 5-MAA 5-Methoxyanthranilic acid HCl Acylation N-Acylation 5-MAA->Acylation Acyl Chloride/ Carboxylic Acid Cyclization Cyclization Reactions 5-MAA->Cyclization e.g., with Formamide Coupling Coupling Reactions 5-MAA->Coupling e.g., Suzuki, Buchwald-Hartwig Anticancer Anticancer Agents Acylation->Anticancer Kinase_Inhibitors Kinase Inhibitors Cyclization->Kinase_Inhibitors Anti_inflammatory Anti-inflammatory Agents Coupling->Anti_inflammatory Drug_Discovery_Workflow Start Start: 5-Methoxyanthranilic acid HCl Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, Enzyme Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Testing Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Methoxyanthranilic acid HCl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methoxyanthranilic Acid HCl Synthesis

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize 5-Methoxyanthranilic acid appears to be incomplete, resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Incomplete reactions are a common cause of low yields. Several factors could be at play, from reagent quality to reaction conditions.

Possible Causes & Solutions:

  • Reagent Quality: Ensure all starting materials, particularly the anthranilic acid precursor and the methylating agent, are of high purity and dry. Moisture can interfere with many organic reactions.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature.

  • Inadequate Mixing: For heterogeneous mixtures, ensure efficient stirring to maximize the contact between reactants.

  • Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of a key reagent will naturally lead to a lower yield.

Troubleshooting Workflow:

G Troubleshooting Incomplete Reaction start Low Yield: Incomplete Reaction Suspected check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents monitor_reaction Monitor by TLC check_reagents->monitor_reaction adjust_conditions Adjust Reaction Time or Temperature monitor_reaction->adjust_conditions check_mixing Ensure Adequate Mixing adjust_conditions->check_mixing outcome Improved Yield? check_mixing->outcome success Process Optimized outcome->success Yes failure Investigate Side Reactions outcome->failure No

Caption: Workflow for troubleshooting an incomplete reaction.

Q2: I've isolated a product, but the yield of this compound is still low after purification. Could side reactions be the issue?

A2: Yes, side reactions can significantly reduce the yield of the desired product by consuming starting materials or intermediates.

Common Side Reactions:

  • Over-methylation: If a strong methylating agent is used, methylation could occur at the amine group in addition to the intended site.

  • Decarboxylation: Under harsh heating conditions, the carboxylic acid group may be lost.

  • Oxidation: The amino group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.

Identification and Mitigation:

  • Product Characterization: Use analytical techniques like NMR and Mass Spectrometry to identify the structures of any isolated byproducts.

  • Reaction Conditions: To minimize side reactions, consider using milder reaction conditions, such as lower temperatures or a more selective methylating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Expected vs. Problematic Analytical Data:

ParameterExpected (Pure Product)Potential Problem Indication
¹H NMR Characteristic peaks for aromatic, methoxy, and amine protons.Additional unexpected peaks, altered integration values.
Mass Spec A molecular ion peak corresponding to 5-Methoxyanthranilic acid.Peaks corresponding to byproducts (e.g., over-methylated or decarboxylated species).
Melting Point Sharp melting point range (approx. 148-152 °C for the free base).Broad or depressed melting point range.
Q3: My crude product seems impure, and I'm losing a significant amount during purification. How can I optimize the purification of this compound?

A3: Purification is a critical step where significant product loss can occur if not optimized. The hydrochloride salt formation is key to purification.

Purification Strategy:

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled. The crude product may precipitate upon acidification with hydrochloric acid.[1]

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For anthranilic acid derivatives, aqueous ethanol or acetic acid are often used.[2]

  • Filtration and Washing: After recrystallization, collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Purification:

  • Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Product Remains in Solution: If a significant amount of product remains in the filtrate, you can try to recover it by concentrating the mother liquor and attempting a second recrystallization.

  • Oily Product: If the product oils out instead of crystallizing, this may be due to impurities. Try a different recrystallization solvent or a column chromatography purification step before forming the HCl salt.

G Purification Workflow start Crude Product acidification Acidification with HCl start->acidification precipitation Precipitation of HCl Salt acidification->precipitation filtration1 Vacuum Filtration precipitation->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Vacuum Filtration & Washing recrystallization->filtration2 drying Drying filtration2->drying final_product Pure 5-Methoxyanthranilic acid HCl drying->final_product

References

Technical Support Center: Optimizing Peptide Coupling with 5-Methoxyanthranilic Acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyanthranilic acid HCl in peptide synthesis. Due to its nature as an electron-rich, sterically hindered aniline salt, specific challenges may arise during peptide coupling reactions. This guide offers strategies to overcome these potential issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in peptide coupling reactions?

A1: The primary challenges stem from the inherent properties of 5-Methoxyanthranilic acid:

  • Reduced Nucleophilicity: The electron-donating methoxy group on the aromatic ring can decrease the nucleophilicity of the amine, making it less reactive towards the activated carboxylic acid.

  • Steric Hindrance: The ortho-substitution of the methoxy group relative to the amine can physically block the approach of the activated amino acid, slowing down the reaction rate.[1]

  • HCl Salt Form: The amine is protonated as a hydrochloride salt, rendering it unreactive. It must be neutralized in situ with a base before the coupling reaction can proceed.

  • Potential for Side Reactions: Like many peptide coupling reactions, side reactions such as racemization of the activated amino acid can occur, especially under harsh conditions.[2]

Q2: How do I neutralize the HCl salt of 5-Methoxyanthranilic acid before the coupling reaction?

A2: It is crucial to add a suitable non-nucleophilic organic base to the reaction mixture to deprotonate the ammonium salt and liberate the free amine. Typically, 1 to 1.2 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are added to the solution of this compound in a suitable solvent (e.g., DMF, NMP) prior to the addition of the activated amino acid.[3][4]

Q3: Which coupling reagents are most effective for a challenging substrate like 5-Methoxyanthranilic acid?

A3: For less reactive amines such as anilines, more potent coupling reagents are often required.[3] Uronium or phosphonium-based reagents are generally more effective than standard carbodiimides alone. Consider using reagents such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [5]

These reagents form highly reactive activated esters, which can facilitate coupling with less nucleophilic amines.

Q4: What is the role of additives like HOBt and Oxyma, and should I use them?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly recommended.[3][6] They serve two main purposes:

  • They react with the activated carboxylic acid to form an active ester intermediate, which can reduce the risk of racemization.[7]

  • They can enhance the reaction rate.[8]

OxymaPure® is often preferred as it is a non-explosive and highly effective alternative to HOBt.[6][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Incomplete neutralization of the HCl salt.Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is added and allowed to stir with the this compound before adding the activated amino acid.
Insufficiently reactive coupling reagent.Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. These are known to be effective for difficult couplings.
Steric hindrance slowing the reaction.Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C), monitoring for potential side products. Consider using a less sterically hindered base like N-methylmorpholine (NMM).[4]
Poor solvation of reactants or growing peptide.Switch to a solvent known for superior solvation properties in peptide synthesis, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[10][11]
Presence of Unreacted Starting Materials Short reaction time.Extend the reaction time. Monitor the reaction progress using a suitable technique like TLC or LC-MS.
Low reaction temperature.If the reaction is being performed at room temperature or below, consider a moderate increase in temperature.
Inefficient activation of the carboxylic acid.Allow for a pre-activation step where the carboxylic acid, coupling reagent, and additive are stirred together for 15-30 minutes before adding the neutralized 5-Methoxyanthranilic acid solution.[12]
Formation of Side Products (e.g., racemization) Use of a strong base or high temperatures for extended periods.Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Optimize the reaction for the shortest time required for completion.
Inappropriate coupling reagent/additive combination.Ensure the use of an additive like OxymaPure® or HOBt, which are known to suppress racemization.[6][7] Phosphonium-based reagents like PyBOP may also lead to lower levels of racemization.[1]

Experimental Protocols

Protocol 1: General Peptide Coupling with this compound using HATU
  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.05 eq.), HATU (1.05 eq.), and OxymaPure® (1.1 eq.) in DMF.

    • Add DIPEA (2.0 eq.) to this solution.

    • Stir at room temperature for 15 minutes for pre-activation.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the flask containing the neutralized 5-Methoxyanthranilic acid.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash chromatography or recrystallization as needed.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, PyBOPHigh reactivity suitable for challenging couplings with less reactive amines.
Additive OxymaPure®, HOAtSuppresses racemization and can enhance reaction rates.[6][9]
Base DIPEA, NMM, 2,4,6-CollidineDIPEA is a common choice, while NMM and collidine are weaker and may reduce racemization.[3][4]
Solvent DMF, NMPExcellent solvation properties for reactants and the growing peptide chain.[10][11]
Temperature Room Temperature to 50 °CStart at room temperature and gently heat if the reaction is sluggish.
Equivalents (Acid:Amine:Reagent:Base) 1.05 : 1.0 : 1.05 : 2.0-3.0A slight excess of the acid and coupling reagent can drive the reaction to completion. Sufficient base is needed for both neutralization and the coupling step.

Visualizations

Peptide_Coupling_Workflow cluster_amine Amine Preparation cluster_acid Acid Activation cluster_coupling Coupling & Workup Amine_HCl 5-Methoxyanthranilic acid HCl in DMF Base_Add Add DIPEA (1.1 eq) Amine_HCl->Base_Add Neutral_Amine Neutralized Amine (Stir 15 min) Base_Add->Neutral_Amine Combine Combine Solutions Neutral_Amine->Combine N_Protected_AA N-Protected Amino Acid in DMF Reagents Add HATU/Oxyma + DIPEA (2 eq) N_Protected_AA->Reagents Activated_Ester Activated Ester (Pre-activate 15 min) Reagents->Activated_Ester Activated_Ester->Combine Reaction Stir at RT, Monitor by LC-MS Combine->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification

Caption: General experimental workflow for coupling this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Neutralization Was amine fully neutralized with base? Start->Check_Neutralization Check_Reagent Is coupling reagent potent enough? Check_Neutralization->Check_Reagent Yes Sol_Neutralization Action: Ensure >1 eq. of base is added first. Check_Neutralization->Sol_Neutralization No Check_Conditions Are reaction time and temperature sufficient? Check_Reagent->Check_Conditions Yes Sol_Reagent Action: Switch to HATU, HCTU, or PyBOP. Check_Reagent->Sol_Reagent No Check_Solvent Is solvation adequate? Check_Conditions->Check_Solvent Yes Sol_Conditions Action: Increase reaction time and/or temperature. Check_Conditions->Sol_Conditions No Sol_Solvent Action: Switch to NMP or high-purity DMF. Check_Solvent->Sol_Solvent No

Caption: Troubleshooting decision tree for optimizing the peptide coupling reaction.

References

Technical Support Center: Synthesis of 5-Methoxyanthranilic Acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methoxyanthranilic acid HCl. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Common Byproducts

The synthesis of this compound can be approached through several synthetic routes. The formation of byproducts is highly dependent on the chosen method and reaction conditions. Below are troubleshooting guides for two common synthetic pathways.

Route 1: Nitration of 4-Methoxybenzoic Acid and Subsequent Reduction

This two-step synthesis first involves the nitration of 4-methoxybenzoic acid to form 5-methoxy-2-nitrobenzoic acid, which is then reduced to the desired product.

Potential Byproducts and Troubleshooting

Problem EncounteredPotential Cause(s)Recommended Action(s)
Presence of Isomeric Impurities Formation of Positional Isomers: The primary byproduct is often the undesired positional isomer, 3-nitro-4-methoxybenzoic acid. The ratio of isomers is sensitive to reaction temperature and the nitrating agent used.Optimize Reaction Conditions: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent to favor the formation of the desired 2-nitro isomer. Purification: Isomers can be challenging to separate due to similar physical properties. Fractional crystallization from a suitable solvent system (e.g., ethanol/water) may be effective. Column chromatography can also be employed for separation.
Presence of Dinitrated Byproduct Over-nitration: Harsh reaction conditions, such as elevated temperatures or prolonged reaction times, can lead to the formation of dinitrated products (e.g., 3,5-dinitro-4-methoxybenzoic acid).Strict Temperature Control: Carefully control the temperature throughout the reaction. Controlled Reagent Addition: Add the nitrating agent slowly and portion-wise to the reaction mixture. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and prevent over-reaction.
Incomplete Reduction Inefficient Reduction: The reduction of the nitro group may be incomplete, leaving unreacted 5-methoxy-2-nitrobenzoic acid.Optimize Reduction Conditions: Ensure the catalyst (e.g., Pd/C) is active and used in the appropriate amount. The reaction may require an elevated hydrogen pressure or longer reaction times. Monitor the reaction by TLC until the starting material is fully consumed.
Decarboxylation of Product Acidic Conditions and Heat: Anthranilic acids can be susceptible to decarboxylation under strongly acidic conditions, especially at elevated temperatures, leading to the formation of 4-methoxyaniline.Mild Reaction Conditions: Use milder acidic conditions for workup and purification where possible. Avoid excessive heating of acidic solutions of the product.

Quantitative Data on Isomer Distribution (Nitration of Benzoic Acid Derivatives)

Route 2: Hofmann Rearrangement of 4-Methoxyphthalimide

This route involves the conversion of 4-methoxyphthalimide to 5-methoxyanthranilic acid via a Hofmann rearrangement.

Potential Byproducts and Troubleshooting

Problem EncounteredPotential Cause(s)Recommended Action(s)
Incomplete Reaction Insufficient Reagent or Reaction Time: The Hofmann rearrangement may not go to completion, leaving unreacted 4-methoxyphthalimide or intermediate phthalamic acid.Optimize Reagent Stoichiometry: Ensure the correct molar equivalents of the hypohalite solution and base are used. Monitor Reaction Progress: Use TLC to track the disappearance of the starting material.
Formation of Urea Byproduct Reaction of Isocyanate Intermediate with Amine Product: The isocyanate intermediate formed during the rearrangement can react with the newly formed 5-methoxyanthranilic acid to form a urea derivative.Control Reaction Conditions: Maintain a sufficiently high concentration of hydroxide to ensure rapid hydrolysis of the isocyanate to the amine. The rate of addition of the hypohalite solution can also influence the outcome.
Hydrolysis of Starting Material Cleavage of the Phthalimide Ring: Under the basic reaction conditions, the 4-methoxyphthalimide can hydrolyze to 4-methoxyphthalamic acid without undergoing the rearrangement.Temperature Control: Maintain the recommended reaction temperature to favor the Hofmann rearrangement over simple hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my this compound?

A1: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the final product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point.

Q2: What is the best way to form the hydrochloride salt of 5-Methoxyanthranilic acid?

A2: A common method is to dissolve the free base of 5-methoxyanthranilic acid in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) and then add a solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in isopropanol or HCl in diethyl ether). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration. The use of anhydrous solvents is recommended to obtain an anhydrous HCl salt.

Q3: My final product is discolored. What could be the cause and how can I fix it?

A3: Discoloration can arise from trace impurities, such as residual nitro compounds from the nitration route or oxidation of the amine functionality. Recrystallization from a suitable solvent system, potentially with the addition of activated carbon, can often remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyanthranilic Acid via Nitration and Reduction

Step 1: Nitration of 4-Methoxybenzoic Acid

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-methoxybenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the solution of 4-methoxybenzoic acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated 5-methoxy-2-nitrobenzoic acid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Reduction of 5-Methoxy-2-nitrobenzoic Acid

  • Dissolve 5-methoxy-2-nitrobenzoic acid in a suitable solvent such as ethanol or tetrahydrofuran.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 5-methoxyanthranilic acid.

Protocol 2: Synthesis of 5-Methoxyanthranilic Acid via Hofmann Rearrangement
  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve 4-methoxyphthalimide in an aqueous solution of sodium hydroxide.

  • Slowly add the cold sodium hypobromite solution to the 4-methoxyphthalimide solution, maintaining the temperature according to the specific procedure's recommendations.

  • After the addition is complete, heat the reaction mixture to facilitate the rearrangement.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-methoxyanthranilic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 3: Preparation of this compound
  • Dissolve the purified 5-methoxyanthranilic acid in a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol).

  • To this solution, add a slight excess of a solution of HCl in the same solvent (e.g., 2 M HCl in isopropanol).

  • Stir the mixture. The hydrochloride salt should precipitate.

  • If precipitation is slow, cooling the mixture or adding a less polar co-solvent (e.g., diethyl ether) may be necessary.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Troubleshooting cluster_route1 Route 1: Nitration & Reduction cluster_route2 Route 2: Hofmann Rearrangement cluster_final Final Product Formation Start1 4-Methoxybenzoic Acid Nitration Nitration Start1->Nitration Nitro_Intermediate 5-Methoxy-2-nitrobenzoic Acid Nitration->Nitro_Intermediate Isomers Isomeric Byproducts (e.g., 3-nitro-4-methoxybenzoic acid) Nitration->Isomers Dinitration Dinitrated Byproducts Nitration->Dinitration Reduction Reduction Nitro_Intermediate->Reduction Product1 5-Methoxyanthranilic Acid Reduction->Product1 Incomplete_Reduction Incomplete Reduction Reduction->Incomplete_Reduction Decarboxylation1 Decarboxylation Product (4-Methoxyaniline) Product1->Decarboxylation1 Heat, Acid Product_Freebase 5-Methoxyanthranilic Acid Start2 4-Methoxyphthalimide Hofmann Hofmann Rearrangement Start2->Hofmann Product2 5-Methoxyanthranilic Acid Hofmann->Product2 Urea Urea Byproduct Hofmann->Urea Incomplete_Reaction Incomplete Reaction Hofmann->Incomplete_Reaction HCl_Salt_Formation HCl Salt Formation Product_Freebase->HCl_Salt_Formation Final_Product This compound HCl_Salt_Formation->Final_Product

Caption: Troubleshooting common byproducts in the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis of 5-Methoxyanthranilic Acid cluster_salt_formation HCl Salt Formation Choose_Route Choose Synthetic Route Route1 Route 1: Nitration & Reduction Choose_Route->Route1 Route2 Route 2: Hofmann Rearrangement Choose_Route->Route2 Purification Purification of Free Base (Recrystallization/Chromatography) Route1->Purification Route2->Purification Characterization1 Characterize Free Base (NMR, IR, MS, HPLC, MP) Purification->Characterization1 Dissolve Dissolve Free Base in Solvent Characterization1->Dissolve Add_HCl Add HCl Solution Dissolve->Add_HCl Precipitate Precipitate/Crystallize HCl Salt Add_HCl->Precipitate Isolate Isolate and Dry Product Precipitate->Isolate Characterization2 Characterize HCl Salt (NMR, IR, MS, HPLC, MP) Isolate->Characterization2

Caption: General experimental workflow for the synthesis and salt formation of this compound.

Technical Support Center: Improving the Solubility of 5-Methoxyanthranilic Acid HCl for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and methodologies for enhancing the solubility of 5-Methoxyanthranilic acid HCl in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

A1: this compound is the hydrochloride salt of 2-amino-5-methoxybenzoic acid.[1] Its structure contains a carboxylic acid, an aromatic amine (as an ammonium chloride salt), and a methoxy group.[2][3][4] This combination of functional groups results in a molecule with complex solubility behavior. Achieving complete dissolution is critical for reaction success, as heterogeneous mixtures can lead to poor reaction kinetics, inconsistent results, and lower yields.

Q2: What are the general solubility characteristics of this compound?

A2: The molecule's solubility is dictated by the principle of "like dissolves like" and is highly dependent on the solvent's pH.[5]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound has some solubility in these solvents due to its polar functional groups, which can engage in hydrogen bonding.[6] Aqueous solubility is profoundly influenced by pH.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): It generally shows good solubility in these solvents, which can solvate the molecule effectively.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in nonpolar solvents due to the polar nature of the carboxylic acid and ammonium groups.[5][6]

Q3: How does pH dramatically affect the solubility of this compound in aqueous solutions?

A3: The pH of the aqueous medium is the most critical factor influencing this compound's solubility. As a salt of a weak base (the amine) and a weak acid (the carboxylic acid), it can exist in different ionic forms.

  • In acidic conditions (pH < 2): The amino group is protonated (NH₃⁺) and the carboxylic acid is in its neutral form (COOH). The compound exists as a cation and is generally water-soluble.

  • Near neutral pH: The molecule can form a zwitterion (NH₃⁺ and COO⁻), which often exhibits minimum solubility (the isoelectric point).

  • In basic conditions (pH > 6): The carboxylic acid is deprotonated to form the highly soluble carboxylate salt (COO⁻).[7][8] This is often the most effective way to achieve high solubility in water.

G cluster_0 pH Scale and Molecular Form node_acid Low pH (Acidic) Cationic Form High Solubility node_zwitterion Near Isoelectric Point Zwitterionic Form Low Solubility node_acid->node_zwitterion + OH⁻ node_base High pH (Basic) Anionic Form Very High Solubility node_zwitterion->node_base + OH⁻

Figure 1. Relationship between pH and the ionic state of 5-Methoxyanthranilic acid.

Q4: Is heating a recommended method to improve solubility?

A4: Yes, for most substances, solubility increases with temperature.[9] Gently heating the mixture can be an effective initial step to encourage dissolution. However, it is crucial to consider the thermal stability of this compound and other reagents in your reaction mixture to prevent degradation.

Q5: What are the best starting solvents to try for organic reactions?

A5: For non-aqueous reactions, polar aprotic solvents are typically the best starting point.

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile If the reaction chemistry allows, using a co-solvent system, such as adding a small amount of DMSO to a less effective solvent, can also be a powerful technique.[10][11]

Troubleshooting Guide for Solubility Issues

If you are encountering solubility problems with this compound, follow this workflow to identify a solution.

G cluster_aqueous Aqueous Path cluster_organic Organic Path start Problem: Compound Insoluble decision_solvent Aqueous or Organic Solvent? start->decision_solvent proc_ph Adjust pH with Base (e.g., NaHCO₃, NaOH) Target pH > 7 decision_solvent->proc_ph Aqueous proc_heat Gently Heat Mixture decision_solvent->proc_heat Organic check_ph Is it Soluble? proc_ph->check_ph end_ph Solution Achieved check_ph->end_ph Yes check_heat Is it Soluble? proc_heat->check_heat proc_cosolvent Add Co-solvent (e.g., minimal DMSO/DMF) check_heat->proc_cosolvent No end_org Solution Achieved check_heat->end_org Yes check_cosolvent Is it Soluble? proc_cosolvent->check_cosolvent proc_new_solvent Change to a more polar aprotic solvent (e.g., DMF, NMP) check_cosolvent->proc_new_solvent No check_cosolvent->end_org Yes

Figure 2. Troubleshooting workflow for dissolving this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypePredicted SolubilityNotes
Water (pH 2)Polar ProticSolubleExists as the soluble cationic ammonium salt.
Water (pH 7)Polar ProticLow / Sparingly SolubleNear the isoelectric point; zwitterionic form may precipitate.
Water (pH > 8)Polar ProticVery SolubleForms the highly soluble anionic carboxylate salt.
Methanol / EthanolPolar ProticModerately SolubleSolubility increases with heating.
DMSO / DMFPolar AproticSoluble to Very SolubleExcellent choices for creating stock solutions or as reaction media.
AcetonitrilePolar AproticSparingly SolubleLess effective than DMSO or DMF.
Tetrahydrofuran (THF)Polar AproticSparingly SolubleMay require heating or a co-solvent.
Toluene / HexaneNonpolarInsolubleNot suitable solvents for this polar compound.

Experimental Protocols

Protocol 1: Solubility Enhancement in Aqueous Media via pH Adjustment

This method is ideal for reactions conducted in water where the acidic nature of the starting material is not required.

  • Suspension: Add the desired amount of this compound to the reaction vessel containing the aqueous buffer or water. Stir to create a uniform suspension.

  • Basification: Slowly add a 1 M solution of a suitable base (e.g., sodium hydroxide, sodium bicarbonate) dropwise to the suspension while stirring vigorously. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue adding the base until all the solid material has dissolved. A clear solution is typically achieved at a pH above 8.

  • Reaction: Once the compound is fully dissolved, proceed with the addition of other reagents. Note that the final pH may affect the stability and reactivity of other components.

Protocol 2: Using a Co-solvent to Improve Solubility in Organic Media

This protocol is useful when the primary reaction solvent is a poor solvent for the acid.

  • Pre-dissolution: In a separate, small vial, add the required mass of this compound.

  • Co-solvent Addition: Add a minimal volume of a strong polar aprotic solvent (e.g., DMSO or DMF) dropwise, just enough to fully dissolve the solid with gentle vortexing or stirring. Aim for a concentrated stock solution.

  • Transfer: Transfer the resulting clear solution from the vial into the main reaction vessel containing the primary organic solvent.

  • Homogenization: Stir the final mixture thoroughly to ensure it is homogeneous before proceeding with the reaction. Check for any precipitation upon addition. If cloudiness occurs, a slightly larger proportion of the co-solvent may be needed.

References

Preventing photobleaching of 5-Methoxyanthranilic acid HCl in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methoxyanthranilic Acid HCl Imaging

Welcome to the technical support center for imaging applications involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photobleaching and troubleshooting common issues encountered during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, which leads to a loss of its ability to fluoresce.[1][2][3] This fading of the fluorescent signal occurs when the molecule is exposed to excitation light, particularly at high intensities or for prolonged periods.[1][2] The process is often mediated by reactive oxygen species (ROS) generated during the fluorescence process.[1]

Q2: How can I determine if the signal loss I'm observing is due to photobleaching?

A: Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity during continuous imaging. To confirm, you can move to a fresh area of your sample that has not been exposed to the excitation light. If this new area is initially bright and then fades with exposure, photobleaching is the likely cause. If the signal is weak or absent from the start, other factors like labeling efficiency, incorrect filter sets, or low target abundance might be the issue.

Q3: What are the key factors that influence the rate of photobleaching?

A: Several factors can accelerate photobleaching:

  • Light Intensity: Higher light intensity from the microscope's light source (e.g., lasers, mercury or xenon-arc lamps) increases the rate of photobleaching.[1][2]

  • Exposure Duration: The longer the sample is exposed to excitation light, the more photobleaching will occur.[1][4]

  • Excitation Wavelength: Shorter, higher-energy wavelengths can sometimes cause more photodamage.[1]

  • Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.[1][5]

  • Sample Environment: Factors such as pH and the chemical composition of the mounting medium can affect fluorophore stability.[1]

Q4: Can I use an antifade reagent with this compound?

A: Yes, using an antifade mounting medium is a highly effective strategy to reduce photobleaching for most fluorophores.[2][4][6] These reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from photochemical damage.[5][7] It is advisable to test the compatibility of a specific antifade reagent with your experimental conditions.

Troubleshooting Guide: Signal Fading

If you are experiencing a rapid loss of fluorescence signal when imaging this compound, follow these troubleshooting steps.

Initial Checks
  • Confirm Photobleaching: As described in FAQ Q2, verify that the signal loss is time-dependent upon light exposure.

  • Check Microscope Settings: Ensure that the light source intensity is not set unnecessarily high and that the exposure time is appropriate for your sample.

Workflow for Mitigating Photobleaching

Below is a systematic workflow to address photobleaching issues.

cluster_0 Troubleshooting Workflow A Start: Signal Fading Observed B Reduce Illumination Intensity (Use Neutral Density Filters or Lower Laser Power) A->B C Minimize Exposure Time (Increase Camera Gain/Binning, Use Sensitive Detector) B->C D Incorporate Antifade Reagent (e.g., ProLong™, SlowFade™, VECTASHIELD®) C->D E Optimize Sample Preparation (e.g., Deoxygenate Buffer) D->E F Is Photobleaching Still an Issue? E->F G Advanced Imaging Protocol (e.g., Time-lapse with minimal exposure) F->G Yes H Problem Resolved F->H No G->H

Caption: A workflow for troubleshooting photobleaching.

Quantitative Data Summary

Antifade ReagentActive Ingredient(s)Key Characteristics
ProLong™ DiamondProprietaryHard-setting mountant with high photostability protection across the visible spectrum.
SlowFade™ DiamondProprietaryNon-setting mountant, ideal for immediate viewing, providing excellent photobleaching resistance.
VECTASHIELD®e.g., 1,4-Diazabicyclo[2.2.2]octane (DABCO)A widely used antifade reagent.[5][7]
n-Propyl gallate (NPG)n-Propyl gallateA common antioxidant used in homemade and commercial antifade formulations.[7]
p-Phenylenediamine (PPD)p-PhenylenediamineHighly effective but can be toxic and may cause background fluorescence, especially with blue/green dyes.[5][7]

Experimental Protocols

Protocol 1: Preparing a Sample with Antifade Mounting Medium

This protocol describes the basic steps for mounting a fixed cell sample with a commercial antifade reagent.

cluster_1 Sample Mounting Protocol P1 Start: Labeled Cells on Coverslip P2 Perform Final Wash Step (e.g., with PBS) P1->P2 P3 Carefully Aspirate Excess Buffer P2->P3 P4 Add a Drop of Antifade Mounting Medium to Slide P3->P4 P5 Invert Coverslip onto Mounting Medium P4->P5 P6 Gently Press to Remove Bubbles P5->P6 P7 Seal Edges with Nail Polish (Optional, for long-term storage) P6->P7 P8 Cure/Dry as per Manufacturer's Instructions P7->P8 P9 Ready for Imaging P8->P9

Caption: A standard protocol for mounting samples with antifade medium.

Methodology:

  • Final Wash: After the final wash of your staining protocol (e.g., with Phosphate Buffered Saline - PBS), carefully remove the washing buffer from your coverslip or slide.

  • Mounting: Place a single drop of the antifade mounting medium onto a clean microscope slide.

  • Application: Gently lower the coverslip, cell-side down, onto the drop of mounting medium.

  • Sealing: Avoid trapping air bubbles. If necessary, gently press on the coverslip to squeeze out excess medium.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions before imaging. For non-setting media, you can image immediately.[8] For long-term storage, sealing the edges of the coverslip with nail polish is recommended.

Protocol 2: Quantifying Photobleaching Rate

This protocol allows you to measure the rate of photobleaching for this compound under your specific imaging conditions.

Methodology:

  • Sample Preparation: Prepare your sample as you would for a standard imaging experiment.

  • Region of Interest (ROI) Selection: Identify a representative field of view containing a clear fluorescent signal from this compound.

  • Time-Lapse Imaging: Set up a time-lapse acquisition on your microscope. Use the exact same illumination intensity and exposure time that you plan to use for your experiments.

    • Acquire an image every 5-10 seconds for a total duration of 2-5 minutes, or until the signal has significantly faded.

  • Data Analysis:

    • Open the resulting image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define an ROI around a fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Measure the background intensity in a region with no cells and subtract this from your ROI measurements.

    • Normalize the intensity values by dividing the intensity at each time point by the intensity of the first time point (t=0).

    • Plot the normalized intensity against time. The resulting curve represents the photobleaching rate.

This quantitative data can be used to compare the effectiveness of different antifade reagents or imaging settings.

References

Technical Support Center: 5-Methoxyanthranilic Acid HCl in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 5-Methoxyanthranilic acid HCl in experimental settings, particularly focusing on potential side reactions with amino acid side chains. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in research?

This compound is a derivative of anthranilic acid. In biochemical and pharmaceutical research, it is often used as a building block or chemical linker in the synthesis of more complex molecules. When its carboxylic acid group is activated, it can be used to acylate primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to introduce a methoxy-substituted anthraniloyl group. This group can serve as a fluorescent probe or a rigid structural element in peptidomimetics.

Q2: What are the most common side reactions observed when using activated 5-Methoxyanthranilic acid for peptide modification?

While literature specifically detailing the side reactions of 5-Methoxyanthranilic acid is limited, based on the principles of peptide chemistry, the most anticipated side reactions involve the acylation of nucleophilic amino acid side chains. These include:

  • O-acylation of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) residues.

  • S-acylation of Cysteine (Cys) residues.

  • N-acylation of the ε-amino group of Lysine (Lys) residues (if N-terminal acylation is the intended reaction).

  • Potential reactions with the imidazole ring of Histidine (His) and the indole ring of Tryptophan (Trp) under certain conditions.

Q3: How can I minimize these side reactions during my experiments?

Minimizing side reactions primarily involves optimizing reaction conditions and using protecting groups. Key strategies include:

  • pH Control: Maintaining an optimal pH is crucial. N-terminal acylation is typically favored at a slightly basic pH (around 8-8.5), where the α-amino group is deprotonated and highly nucleophilic. At higher pH values, the side chains of Lysine and Tyrosine become more deprotonated and thus more reactive.

  • Protecting Groups: The most effective way to prevent side-chain modification is to use orthogonal protecting groups for the reactive side chains of the amino acids in your peptide. For example, using a Boc-protected lysine (Lys(Boc)) will prevent acylation of its side chain.

  • Stoichiometry and Reaction Time: Using a minimal excess of the activated 5-Methoxyanthranilic acid and monitoring the reaction progress to stop it once the desired modification is complete can help reduce the extent of side reactions.

  • Choice of Coupling Reagents: The use of milder coupling reagents can sometimes reduce the incidence of side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound for acylation reactions.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete activation of 5-Methoxyanthranilic acid.Ensure your activating agent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry. Perform the activation step under anhydrous conditions.
Low nucleophilicity of the target amine.Increase the pH of the reaction mixture to deprotonate the target amine, but be mindful of increasing side-chain reactivity.
Multiple Products Observed by LC-MS Side-chain acylation of multiple nucleophilic residues.Use orthogonal protecting groups for reactive amino acid side chains (Ser, Thr, Tyr, Lys, Cys). Optimize the pH to favor the desired reaction (e.g., lower pH for N-terminal selectivity).
Diacylation of the target amine.Reduce the molar excess of activated 5-Methoxyanthranilic acid. Monitor the reaction closely and shorten the reaction time.
Modification of Serine, Threonine, or Tyrosine O-acylation of the hydroxyl side chains.Protect the hydroxyl groups with suitable protecting groups (e.g., t-butyl for Ser/Thr, benzyl for Tyr). If protection is not feasible, consider that the resulting ester bond may be labile and can potentially be cleaved under specific basic conditions, although this may also affect other parts of the molecule.
Modification of Cysteine S-acylation of the thiol side chain.Protect the thiol group with a suitable protecting group (e.g., trityl, acetamidomethyl). Ensure that the reaction is performed under conditions that do not favor disulfide bond formation if multiple cysteines are present.
Unexpected Modification of Histidine or Tryptophan Acylation of the imidazole or indole rings.These reactions are generally less common but can occur with highly reactive acylating agents. Using protecting groups for these residues (e.g., Boc for His, formyl for Trp) is the most effective preventative measure.

Experimental Protocols

Protocol 1: General Procedure for N-terminal Acylation of a Peptide with 5-Methoxyanthranilic Acid

  • Activation of 5-Methoxyanthranilic Acid:

    • Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like DMF.

    • Add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Acylation Reaction:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate or bicarbonate buffer) at a pH of 8.0-8.5.

    • Add the pre-activated 5-Methoxyanthranilic acid solution dropwise to the peptide solution with stirring.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining activated acid with a small amount of a primary amine scavenger like Tris buffer.

    • Purify the acylated peptide using reverse-phase HPLC.

Visualizing Reaction Pathways and Troubleshooting

Side_Reaction_Pathway Activated_5MAA Activated 5-Methoxyanthranilic Acid Desired_Product N-Terminally Acylated Peptide Activated_5MAA->Desired_Product Desired Reaction (N-terminus) Side_Product_Lys Side-Chain Acylated Lysine Activated_5MAA->Side_Product_Lys Side Reaction (Lysine ε-NH2) Side_Product_Ser_Thr Side-Chain Acylated Serine/Threonine Activated_5MAA->Side_Product_Ser_Thr Side Reaction (Ser/Thr -OH) Side_Product_Cys Side-Chain Acylated Cysteine Activated_5MAA->Side_Product_Cys Side Reaction (Cysteine -SH) Peptide Peptide with Nucleophilic Side Chains Peptide->Desired_Product Peptide->Side_Product_Lys Peptide->Side_Product_Ser_Thr Peptide->Side_Product_Cys

Caption: Potential reaction pathways of activated 5-Methoxyanthranilic acid with a peptide.

Troubleshooting_Workflow Start Experiment Start: Acylation with 5-MAA Check_LCMS Analyze Reaction Mixture by LC-MS Start->Check_LCMS Desired_Product Desired Product Only Check_LCMS->Desired_Product Clean Reaction Multiple_Products Multiple Products Observed Check_LCMS->Multiple_Products Impure Low_Yield Low Yield of Desired Product Check_LCMS->Low_Yield Inefficient Proceed Proceed with Purification Desired_Product->Proceed Action_Protect Use Protecting Groups for Side Chains Multiple_Products->Action_Protect Action_Optimize_pH Optimize Reaction pH Multiple_Products->Action_Optimize_pH Low_Yield->Action_Optimize_pH Action_Check_Activation Verify Activation Procedure Low_Yield->Action_Check_Activation Action_Protect->Start Re-run Experiment Action_Optimize_pH->Start Re-run Experiment Action_Check_Activation->Start Re-run Experiment

Improving the stability of 5-Methoxyanthranilic acid HCl solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Methoxyanthranilic acid HCl solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?

A1: Discoloration of your this compound solution is likely due to degradation, primarily through oxidation and/or photodegradation. The aromatic amine and methoxy groups on the benzene ring are susceptible to these degradation pathways.

  • Oxidation: The amine group can be oxidized, leading to the formation of colored impurities. This can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents.

  • Photodegradation: Aromatic amines are known to be light-sensitive.[1] Exposure to UV or even ambient laboratory light can initiate degradation, resulting in discoloration.

Preventative Measures:

  • Use freshly prepared solutions: Prepare solutions immediately before use whenever possible.

  • Deoxygenate solvents: Purge your solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize dissolved oxygen.

  • Work under an inert atmosphere: If your experiment is sensitive to oxidation, handle the solution under a nitrogen or argon atmosphere.

  • Protect from light: Use amber-colored vials or wrap your containers in aluminum foil to shield the solution from light.

  • Control pH: Maintain a slightly acidic pH to improve the stability of the amine salt.

Q2: I'm observing precipitation in my this compound solution. What could be the reason?

A2: Precipitation in your solution can occur due to several factors:

  • Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the current temperature.

  • pH Shift: The solubility of anthranilic acid derivatives is often pH-dependent. A shift in pH towards neutral or alkaline conditions can decrease the solubility of the HCl salt form, causing it to precipitate.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.

Troubleshooting Steps:

  • Verify solubility: Check the solubility of this compound in your specific solvent and ensure you are working within its solubility limits.

  • Control pH: Ensure the pH of your solution is maintained in the acidic range to keep the compound in its more soluble salt form.

  • Temperature Control: If solubility is temperature-dependent, consider gently warming the solution (if the compound's stability at higher temperatures is known to be acceptable) or using a co-solvent to increase solubility.

  • Filter the solution: If you suspect precipitation of insoluble impurities, you can filter the solution through a suitable syringe filter (e.g., 0.22 µm).

Q3: What are the optimal storage conditions for this compound solutions to ensure stability?

A3: To maximize the stability of your this compound solutions, it is recommended to:

  • Store at low temperatures: Store solutions at 2-8°C. For long-term storage, freezing at -20°C may be an option, but you should first confirm that the compound is stable to freeze-thaw cycles.

  • Protect from light: Always store solutions in light-resistant containers (e.g., amber vials).

  • Maintain an acidic pH: The HCl salt is more stable in acidic conditions. If your experimental conditions allow, maintaining a low pH can prolong the solution's shelf life.

  • Use an inert atmosphere: For highly sensitive applications, storing the solution under a nitrogen or argon atmosphere can prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (HPLC) Degradation of the compound.- Prepare fresh solutions before analysis.- Review solution preparation and storage procedures to minimize degradation (see FAQs).- Perform a forced degradation study to identify potential degradation products.
Loss of potency/concentration over time Chemical instability leading to degradation.- Re-evaluate storage conditions (temperature, light exposure).- Investigate the effect of solution pH on stability.- Consider using a different solvent or adding stabilizers if compatible with your application.
Inconsistent experimental results Instability of the solution leading to varying concentrations of the active compound.- Always use freshly prepared solutions for critical experiments.- Validate the stability of the stock solution under your specific experimental conditions over the relevant time frame.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Solvent Estimated Solubility Notes
WaterModerately SolubleSolubility is pH-dependent; higher in acidic conditions.
MethanolSolubleA common solvent for stock solution preparation.
EthanolSolubleAnother suitable solvent for stock solutions.
DMSOSolubleCan be used for preparing concentrated stock solutions.

Table 2: Factors Affecting the Stability of this compound Solutions

Factor Effect on Stability Recommendation
pH More stable in acidic conditions. Degradation may increase in neutral to alkaline pH.Maintain a slightly acidic pH.
Temperature Higher temperatures can accelerate degradation.Store solutions at low temperatures (2-8°C).
Light Exposure to UV and visible light can cause photodegradation.Protect solutions from light using amber vials or foil.
Oxygen Can lead to oxidative degradation of the amine group.Use deoxygenated solvents and/or an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a standardized stock solution of this compound.

Materials:

  • This compound powder

  • Volumetric flask (appropriate size)

  • Analytical balance

  • Spatula

  • Solvent of choice (e.g., Methanol, HPLC-grade)

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Carefully transfer the powder to a clean, dry volumetric flask.

  • Add a portion of the chosen solvent to the volumetric flask (approximately half of the final volume).

  • Gently swirl the flask to dissolve the powder. Sonication may be used to aid dissolution if necessary.

  • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled, light-resistant storage container and store under the recommended conditions.

Protocol 2: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the stability of this compound to acid and base hydrolysis.

Materials:

  • Stock solution of this compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Water bath or incubator

  • HPLC system for analysis

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a suitable vial.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a suitable vial.

    • Incubate and sample at the same time points and temperature as the acid hydrolysis experiment.

    • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Mix equal volumes of the stock solution and water.

    • Incubate and sample as described above.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to photo Photodegradation (ICH Q1B Guidelines) prep->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling neutralization Neutralization (for hydrolysis samples) sampling->neutralization hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc neutralization->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 5-Methoxyanthranilic acid hydrolysis_product Potential Decarboxylation or Amine Hydrolysis Products parent->hydrolysis_product Acid/Base oxidation_product N-oxide or Ring Oxidation Products parent->oxidation_product Oxygen/Peroxide photo_product Dimerization or Radical-induced Products parent->photo_product UV/Visible Light

References

Mitigating aggregation of peptides labeled with 5-Methoxyanthranilic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides labeled with 5-Methoxyanthranilic acid HCl. Our goal is to help you mitigate aggregation issues and ensure the success of your experiments.

Troubleshooting Guide: Aggregation of this compound Labeled Peptides

Visible precipitation, cloudiness, or opalescence in your peptide solution are common indicators of aggregation.[1] Below are common causes and troubleshooting steps to address this issue.

Observation Potential Cause Recommended Action
Precipitation during/after labeling Increased Hydrophobicity: The aromatic structure of 5-Methoxyanthranilic acid can increase the overall hydrophobicity of the peptide, leading to reduced solubility in aqueous buffers.[2][3]- Optimize Labeling Stoichiometry: Use the lowest possible molar ratio of the labeling reagent to the peptide to minimize over-labeling. - Choice of Solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous buffer.[4] - pH Adjustment: Adjust the pH of the buffer to be further from the peptide's isoelectric point (pI), where it is least soluble.
Cloudiness upon storage Suboptimal Storage Conditions: Incorrect temperature, pH, or repeated freeze-thaw cycles can promote aggregation over time.- Optimize Storage Buffer: Include cryoprotectants like glycerol (5-20%) or sugars (e.g., sucrose, trehalose) in the storage buffer. - Aliquot Samples: Store the labeled peptide in single-use aliquots to avoid repeated freeze-thaw cycles. - Storage Temperature: Store at -80°C for long-term stability.
Inconsistent experimental results Presence of Soluble Aggregates: Not all aggregates are visible. Soluble oligomers can interfere with assays and lead to variability.[1]- Characterize with DLS: Use Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates and assess the polydispersity of your sample. - Size Exclusion Chromatography (SEC): Purify the labeled peptide using SEC to remove aggregates and unreacted labeling reagent.
Low Labeling Efficiency and Aggregation Poor Solubility of Unlabeled Peptide: If the peptide is already prone to aggregation, the labeling process can exacerbate the issue.- Pre-labeling Solubility Screen: Before the labeling reaction, test the solubility of the unlabeled peptide in various buffers and solvent systems. - Incorporate Chaotropic Agents: In some cases, mild chaotropic agents like guanidine HCl or urea can be used during labeling, but their compatibility with the downstream application must be verified.

Frequently Asked Questions (FAQs)

Labeling and Purification

Q1: What is the best solvent to dissolve my this compound labeled peptide?

The optimal solvent depends on the peptide's sequence. For hydrophobic peptides, which can be more common after labeling with the aromatic 5-Methoxyanthranilic acid, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Subsequently, slowly add the aqueous buffer of your choice while vortexing to the desired final concentration.

Q2: How can I remove aggregates after labeling?

Size Exclusion Chromatography (SEC) is a highly effective method for separating monomeric labeled peptides from aggregates. For smaller sample volumes, spin filters with an appropriate molecular weight cutoff (MWCO) can also be used to remove larger aggregates.

Aggregation Detection and Prevention

Q3: How do I know if my labeled peptide is aggregated if I don't see any precipitate?

Soluble aggregates may not be visible. Techniques such as Dynamic Light Scattering (DLS) can determine the size distribution of particles in your solution. An increase in the hydrodynamic radius compared to the expected size of the monomeric peptide indicates aggregation. Additionally, a Thioflavin T (ThT) assay can be used to detect the formation of amyloid-like beta-sheet structures, which are common in aggregated peptides. An increase in ThT fluorescence over time suggests aggregation.

Q4: What buffer additives can I use to prevent aggregation?

Several additives can help maintain the solubility and stability of your labeled peptide:

  • Sugars: Sucrose or trehalose (at 5-10% w/v) can stabilize the peptide structure.

  • Polyols: Glycerol (at 10-50% v/v) is a common cryoprotectant and stabilizer.

  • Amino Acids: Arginine and glutamic acid (at 25-100 mM) can help to reduce non-specific interactions and aggregation.

  • Non-ionic Detergents: A very low concentration (e.g., 0.01-0.1%) of detergents like Tween-20 or Triton X-100 can be effective, but check for compatibility with your assay.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique for measuring the size distribution of molecules in a solution. An increase in particle size over time is indicative of aggregation.

Materials:

  • This compound labeled peptide solution

  • Filtration device (0.22 µm syringe filter)

  • DLS instrument and compatible cuvettes

Protocol:

  • Prepare the labeled peptide solution in the desired buffer.

  • Filter the buffer to be used for dilution through a 0.22 µm filter to remove any dust or particulate matter.

  • Filter the peptide solution through a 0.22 µm filter to remove large, non-specific aggregates.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including temperature, buffer viscosity, and refractive index.

  • Allow the sample to equilibrate to the set temperature.

  • Perform the measurement to obtain the size distribution profile. The presence of species with a larger hydrodynamic radius than the monomeric peptide suggests aggregation.

Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-beta sheet structure.

Materials:

  • This compound labeled peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

  • Prepare a working solution of ThT (e.g., 20 µM) in your assay buffer.

  • In a 96-well plate, add your labeled peptide solution at the desired concentration.

  • Add the ThT working solution to each well containing the peptide. Include control wells with only the buffer and ThT.

  • Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking).

  • Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time in the peptide-containing wells compared to the control indicates the formation of fibrillar aggregates.

Diagrams

experimental_workflow Troubleshooting Workflow for Peptide Aggregation start Labeled Peptide Solution (this compound) visual Visual Inspection (Cloudiness/Precipitation?) start->visual dls Dynamic Light Scattering (DLS) - Assess size distribution - Detect soluble aggregates visual->dls No tht Thioflavin T (ThT) Assay - Detect fibrillar aggregates visual->tht No optimize Optimize Formulation - Adjust pH - Add excipients (e.g., glycerol, arginine) - Change buffer visual->optimize Yes sec Size Exclusion Chromatography (SEC) - Purify monomeric peptide - Remove aggregates dls->sec Aggregates Detected end Stable, Monomeric Labeled Peptide dls->end No Aggregates tht->optimize Aggregates Detected tht->end No Aggregates sec->end optimize->start Re-evaluate

Caption: A decision-making workflow for troubleshooting aggregation of labeled peptides.

logical_relationship Factors Influencing Peptide Aggregation aggregation Peptide Aggregation hydrophobicity Increased Hydrophobicity (from 5-Methoxyanthranilic acid) hydrophobicity->aggregation concentration High Peptide Concentration concentration->aggregation ph pH near Isoelectric Point (pI) ph->aggregation temperature Elevated Temperature temperature->aggregation ionic Ionic Strength of Buffer ionic->aggregation agitation Mechanical Stress (Agitation) agitation->aggregation

Caption: Key factors that can contribute to the aggregation of labeled peptides.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Methoxyanthranilic Acid HCl: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. 5-Methoxyanthranilic acid HCl, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to accurately determine its purity and impurity profile. This guide provides a comparative overview of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Workflow for Method Comparison

The logical workflow for comparing these two analytical methods involves several key stages, from sample preparation to data analysis and final method selection.

Method_Comparison_Workflow start Start: Define Analytical Requirements (Purity) sample_prep Sample Preparation (Dissolution in Diluent) start->sample_prep hplc_method Method 1: HPLC Analysis sample_prep->hplc_method ce_method Method 2: CE Analysis sample_prep->ce_method hplc_data HPLC Data Acquisition (Chromatogram, Peak Area) hplc_method->hplc_data ce_data CE Data Acquisition (Electropherogram, Peak Area) ce_method->ce_data validation Method Validation (Specificity, Linearity, Precision, Accuracy) hplc_data->validation ce_data->validation hplc_results HPLC Performance Results validation->hplc_results ce_results CE Performance Results validation->ce_results comparison Comparative Analysis (Resolution, Speed, Sensitivity, Cost) hplc_results->comparison ce_results->comparison decision Select Optimal Method comparison->decision

Caption: Workflow for comparing HPLC and CE methods for purity analysis.

Experimental Protocols

Detailed methodologies for a proposed Reversed-Phase HPLC (RP-HPLC) method and a comparative Capillary Zone Electrophoresis (CZE) method are presented below.

Method 1: Proposed High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its robustness, high resolution, and ease of automation. For this compound, which possesses both an aromatic carboxylic acid and a primary amine group, a reversed-phase method with an acidic mobile phase is proposed to ensure good peak shape and retention.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Purity Calculation Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method 2: Capillary Electrophoresis (CE) as an Alternative

Capillary Electrophoresis offers an orthogonal separation mechanism to HPLC, separating analytes based on their charge-to-size ratio.[1] This makes it an excellent confirmatory or alternative technique, especially for polar and ionizable compounds.[2] Its advantages include high efficiency, fast analysis times, and minimal solvent consumption.[1]

Sample and Standard Preparation:

  • Prepare standard and sample solutions at a concentration of 100 µg/mL in deionized water.

  • Filter solutions through a 0.22 µm syringe filter.

ParameterRecommended Condition
Instrument Capillary Electrophoresis System with UV detector
Capillary Fused-silica, 50 µm I.D., ~60 cm total length (~50 cm effective length)
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Voltage 25 kV
Capillary Temperature 25°C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection UV at 214 nm
Purity Calculation Purity (%) = (Corrected Peak Area of Main Peak / Total Corrected Peak Area) x 100 (Corrected Peak Area = Peak Area / Migration Time)

Comparative Performance Data

The following table summarizes the expected performance characteristics for the proposed HPLC method and the alternative CE method, based on typical validation data for the analysis of similar small molecules.[3][4]

Performance ParameterHPLC (Expected)Capillary Electrophoresis (Expected)Commentary
Specificity High; demonstrated by separating the main peak from potential impurities and degradation products.Very High; orthogonal separation mechanism provides excellent specificity.[1]Both methods are expected to be highly specific. CE's different separation principle makes it ideal for confirming HPLC results.
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over a typical concentration range.
Precision (%RSD) < 2.0%< 3.0%HPLC generally offers slightly better injection precision due to the use of high-precision autosamplers.
Accuracy (% Recovery) 98-102%97-103%Both methods are capable of high accuracy.
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 µg/mLHPLC typically provides lower detection and quantification limits with standard UV detectors due to longer path lengths.[5]
Analysis Time ~20 minutes per sample~10 minutes per sampleCE often provides faster analysis times.[5]
Solvent Consumption High (approx. 20 mL per run)Very Low (µL to nL range per run)CE is a "greener" technique with significantly lower solvent usage and waste generation.[1]

Conclusion

Both HPLC and Capillary Electrophoresis are powerful and suitable techniques for the purity analysis of this compound.

HPLC stands out as the conventional choice, offering exceptional robustness, precision, and lower limits of quantification, making it ideal for routine quality control and stability testing where detection of trace impurities is paramount.

Capillary Electrophoresis serves as an excellent alternative or complementary method. Its key advantages are speed, minimal solvent consumption, and a fundamentally different separation mechanism, which is invaluable for method cross-validation and resolving impurities that may co-elute in an HPLC system.[2]

The choice between the two methods will depend on the specific requirements of the analysis. For routine, high-throughput purity assays in a regulated environment, a validated HPLC method is often preferred. For method development, impurity investigation, or in laboratories aiming to reduce solvent waste, Capillary Electrophoresis presents a compelling and efficient alternative.

References

A Comparative Guide to the Fluorescence of 5-Methoxyanthranilic Acid HCl and Other Common Fluorescent Tags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescent properties of 5-Methoxyanthranilic acid HCl against other widely used fluorescent tags. The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent label for their specific applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Fluorescent Tagging

Fluorescent tagging is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and quantification of molecules with high sensitivity and specificity. The choice of a fluorescent tag is critical and depends on various factors, including the specific application, the instrumentation available, and the photophysical properties of the fluorophore itself. This guide focuses on a comparative analysis of this compound, a derivative of the intrinsically fluorescent amino acid anthranilic acid, with other popular fluorescent labels such as Fluorescein isothiocyanate (FITC), Alexa Fluor 488, and Cyanine dyes (Cy3 and Cy5).

Quantitative Comparison of Fluorescent Properties

The performance of a fluorescent tag is primarily determined by its photophysical parameters. The following table summarizes the key fluorescence characteristics of 5-Methoxyanthranilic acid (based on its parent compound, anthranilic acid) and other common fluorescent tags.

Fluorescent TagExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Anthranilic Acid *336411~5,000~0.68.6
FITC 495519~75,0000.924.1
Alexa Fluor 488 499520>70,0000.92~4.1
Cy3 550570~150,000~0.15~0.3
Cy5 650670~250,000~0.20~1.0

Key Performance Considerations

5-Methoxyanthranilic Acid: As a derivative of anthranilic acid, it is a relatively small molecule, which can be advantageous in minimizing steric hindrance when labeling sensitive biomolecules. Its fluorescence is likely to be sensitive to the local environment, making it a potential candidate for use as a reporter of conformational changes or binding events.

FITC (Fluorescein isothiocyanate): A widely used and cost-effective green-emitting fluorophore. However, its fluorescence is known to be pH-sensitive and it is more susceptible to photobleaching compared to more modern dyes.

Alexa Fluor 488: A popular alternative to FITC, offering superior brightness, photostability, and pH insensitivity.[1] It is an excellent choice for demanding imaging applications.

Cyanine Dyes (Cy3 and Cy5): This family of dyes offers a broad range of excitation and emission wavelengths, making them suitable for multiplexing experiments. They are known for their high molar extinction coefficients, although their quantum yields can be more sensitive to the environment.

Experimental Protocols

To ensure a fair and accurate comparison of the fluorescence of different tags, a standardized experimental protocol is crucial. Below is a detailed methodology for measuring the relative fluorescence quantum yield, a key parameter for assessing the brightness of a fluorophore.

Protocol: Measurement of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of a test fluorophore relative to a well-characterized standard.

Materials:

  • Test fluorophore (e.g., this compound)

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrograde solvents (e.g., ethanol, water, PBS)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test and standard fluorophores in the desired solvent.

  • Preparation of Working Solutions: Prepare a series of dilutions of both the test and standard fluorophores in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the test and standard fluorophores.

    • Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of the fluorophore.

    • Record the fluorescence emission spectrum for each dilution of the test and standard fluorophores. The excitation and emission slits should be kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the test and standard fluorophores.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the test sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_x and Grad_std are the gradients of the plots for the test and standard samples, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the fluorescence properties of different tags.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_comparison Comparative Analysis prep_test Prepare Test Fluorophore Solutions abs_spec Measure Absorbance (UV-Vis) prep_test->abs_spec fluo_spec Measure Fluorescence (Spectrofluorometer) prep_test->fluo_spec prep_std Prepare Standard Fluorophore Solutions prep_std->abs_spec prep_std->fluo_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield & Other Parameters plot->calculate compare Compare Performance calculate->compare

Caption: Workflow for the comparative analysis of fluorescent tags.

Signaling Pathway and Logical Relationships

The process of fluorescence involves the absorption of a photon, excitation to a higher electronic state, and subsequent emission of a photon at a longer wavelength. This can be represented as a simple signaling pathway.

fluorescence_pathway S0 S₀ S1 S₁ S0->S1 Absorption (Excitation) S0_final S₀ S1->S0_final Fluorescence (Emission) S1->S0_final Non-radiative Decay

Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

Conclusion

The selection of a fluorescent tag requires careful consideration of its photophysical properties in the context of the intended application. While this compound is a smaller molecule that may offer advantages in specific contexts, its fluorescence characteristics are not as well-documented as those of more established dyes like Alexa Fluor 488 and Cyanine dyes. Alexa Fluor 488 stands out for its brightness and photostability, making it a robust choice for a wide range of applications. Cyanine dyes provide versatility for multicolor imaging. Researchers are encouraged to perform their own in-lab validation to determine the most suitable fluorescent tag for their experimental needs, following the protocols outlined in this guide.

References

A Spectroscopic Showdown: 5-Methoxyanthranilic Acid vs. Its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's behavior under different chemical environments is paramount. This guide provides a detailed spectroscopic comparison of 5-Methoxyanthranilic acid and its hydrochloride (HCl) salt, offering insights into the structural and electronic changes that occur upon protonation. The data presented herein is crucial for applications ranging from analytical method development to understanding drug-receptor interactions.

5-Methoxyanthranilic acid, an aromatic amino acid, possesses both a basic amino group and an acidic carboxylic acid group. The formation of its HCl salt involves the protonation of the more basic amino group, leading to significant alterations in its electronic and vibrational properties. This comparison elucidates these changes through a side-by-side analysis of Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 5-Methoxyanthranilic acid and its HCl salt. It is important to note that while experimental data for the free acid is readily available, the data for the HCl salt is largely predicted based on established principles of how protonation affects the spectra of analogous aromatic amino acids.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
Functional Group5-Methoxyanthranilic Acid (Experimental)5-Methoxyanthranilic Acid HCl (Predicted)Expected Shift/Change
O-H Stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad, may sharpen slightly)Minimal change
N-H Stretch (Amine/Ammonium)3400-3300 (two bands)3200-2800 (broad, multiple bands)Broadening and shift to lower wavenumbers
C=O Stretch (Carboxylic Acid)~1680~1700Shift to higher wavenumber
N-H Bend (Amine)~1620DisappearsDisappearance of this band
N⁺-H Bend (Ammonium)N/A~1600-1500Appearance of new bands
C-O Stretch (Carboxylic Acid)~1300~1300Minimal change
C-N Stretch (Amine/Ammonium)~1250~1200Shift to lower wavenumber
O-CH₃ Stretch~1030~1030Minimal change
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
Proton5-Methoxyanthranilic Acid (Experimental in DMSO-d₆)This compound (Predicted in DMSO-d₆)Expected Shift/Change
COOH~12.0-13.0 (broad s)~12.0-13.0 (broad s)Minimal change
Ar-H~6.5-7.5 (m)~7.0-8.0 (m)Downfield shift
NH₂/NH₃⁺~5.0-6.0 (broad s)~8.0-9.0 (broad s)Significant downfield shift and broadening
OCH₃~3.7 (s)~3.8 (s)Slight downfield shift
Table 3: UV-Vis Spectroscopic Data (λmax, nm)
Solvent5-Methoxyanthranilic Acid (Experimental)This compound (Predicted)Expected Shift/Change
Methanol~240, ~330~230, ~310Hypsochromic (blue) shift
Water (pH dependent)Varies with pHVaries with pHSpectral shape and λmax will differ significantly at the same pH

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is employed. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.

  • Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent is used.

  • Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are collected. The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the sample is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., methanol, ethanol, or water). The stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU. For pH-dependent studies, a series of buffer solutions are used as the solvent.

  • Instrumentation: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-2600, is used.

  • Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. The spectrophotometer is first zeroed with a blank cuvette containing the solvent. The absorbance spectrum of the sample solution is then recorded. The wavelengths of maximum absorbance (λmax) are determined from the spectrum.

Visualizing the Process and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical principle of this spectroscopic comparison.

experimental_workflow cluster_sample_preparation Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Acid 5-Methoxyanthranilic Acid FTIR FT-IR Acid->FTIR NMR ¹H NMR Acid->NMR UVVis UV-Vis Acid->UVVis Salt This compound Salt->FTIR Salt->NMR Salt->UVVis Data Comparative Data Tables FTIR->Data NMR->Data UVVis->Data

Caption: Experimental workflow for the spectroscopic comparison.

protonation_effect cluster_free_acid 5-Methoxyanthranilic Acid cluster_hcl_salt This compound cluster_spectral_changes Resulting Spectroscopic Changes FreeAcid Structure: -NH₂ (neutral) -COOH (neutral) Salt Structure: -NH₃⁺ (protonated) -COOH (neutral) FreeAcid->Salt + HCl (Protonation of Amine) Changes Shifts in: - N-H vibrational modes (FT-IR) - Chemical shifts of nearby protons (¹H NMR) - Electronic transitions (UV-Vis) Salt->Changes

Caption: Effect of protonation on the molecular structure.

A Comparative Guide to N-Terminal Labeling: 5-Methoxyanthranilic Acid HCl vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein and peptide analysis, N-terminal labeling is a cornerstone technique for sequencing, characterization, and quantification. The choice of labeling reagent is critical, directly impacting the sensitivity, specificity, and overall success of an experiment. This guide provides a comprehensive comparison between the well-established fluorescent reagent, Dansyl chloride, and the potential alternative, 5-Methoxyanthranilic acid HCl.

While Dansyl chloride has a long history of use with extensive supporting data, it is important to note that the application of this compound for N-terminal protein labeling is not as widely documented in scientific literature. Consequently, some of the comparative data for this compound is based on the known properties of similar fluorescent anthranilate derivatives.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of Dansyl chloride and the projected performance of this compound for N-terminal labeling.

FeatureDansyl ChlorideThis compound (Projected)
Reaction Principle Sulfonylation of primary and secondary amines.Acylation of primary amines.
Target Groups α-amino group (N-terminus), ε-amino group of Lysine, phenolic hydroxyl group of Tyrosine, and imidazole group of Histidine.[1]Primarily α-amino group (N-terminus) and ε-amino group of Lysine.
Detection Method Fluorescence.[2]Fluorescence.
Excitation Max (λex) ~330-350 nm~330 nm
Emission Max (λem) ~500-550 nm (solvent dependent)~420 nm
Sensitivity High, in the picomole to nanomole range.[3]Expected to be high due to its fluorescent nature.
Reaction pH Alkaline (pH 8.5-9.8).[1][4]Near-neutral to slightly alkaline (pH ~7-8.5).
Reaction Time 30-120 minutes.[4]Likely in the range of 60-120 minutes.
Hydrolysis Stability The Dansyl-amino acid bond is resistant to acid hydrolysis.[2][5]The amide bond formed would be stable to acid hydrolysis.

Experimental Workflows

The general workflows for N-terminal labeling with Dansyl chloride and a projected workflow for this compound are outlined below. These diagrams illustrate the key steps from labeling to analysis.

G cluster_0 Dansyl Chloride Workflow cluster_1 Projected this compound Workflow dc_start Peptide/Protein Solution in Bicarbonate Buffer (pH 8.5-9.5) dc_reagent Add Dansyl Chloride in Acetone/Acetonitrile dc_start->dc_reagent dc_incubate Incubate in Dark (37-50°C, 1-2h) dc_reagent->dc_incubate dc_hydrolyze Acid Hydrolysis (6N HCl, 110°C, 16-24h) dc_incubate->dc_hydrolyze dc_analyze Analyze Dansylated Amino Acids (HPLC/TLC) dc_hydrolyze->dc_analyze maa_start Peptide/Protein Solution in Phosphate/Borate Buffer (pH 7.5-8.5) maa_reagent Add Activated 5-Methoxyanthranilic Acid* maa_start->maa_reagent maa_incubate Incubate (Room Temp, 1-2h) maa_reagent->maa_incubate maa_hydrolyze Acid Hydrolysis (6N HCl, 110°C, 16-24h) maa_incubate->maa_hydrolyze maa_analyze Analyze Labeled Amino Acids (HPLC/MS) maa_hydrolyze->maa_analyze caption *Activation with a carbodiimide (e.g., EDC) may be required.

Figure 1. Comparative experimental workflows for N-terminal labeling.

Signaling Pathways and Logical Relationships

The underlying chemical reactions for both labeling methods are depicted below, illustrating the formation of a stable, fluorescently tagged N-terminal amino acid.

G cluster_dansyl Dansyl Chloride Reaction cluster_maa Projected 5-Methoxyanthranilic Acid Reaction peptide_dansyl Peptide (N-terminus: R-NH2) dansylated_peptide Dansylated Peptide peptide_dansyl->dansylated_peptide pH 8.5-9.5 dansyl_chloride Dansyl Chloride dansyl_chloride->dansylated_peptide hydrolysis_dansyl Acid Hydrolysis dansylated_peptide->hydrolysis_dansyl dansyl_aa Dansyl-Amino Acid (Fluorescent) hydrolysis_dansyl->dansyl_aa peptide_maa Peptide (N-terminus: R-NH2) labeled_peptide Labeled Peptide peptide_maa->labeled_peptide pH 7.5-8.5 maa Activated 5-Methoxyanthranilic Acid maa->labeled_peptide hydrolysis_maa Acid Hydrolysis labeled_peptide->hydrolysis_maa labeled_aa Labeled Amino Acid (Fluorescent) hydrolysis_maa->labeled_aa

Figure 2. Reaction pathways for N-terminal labeling.

Detailed Experimental Protocols

N-Terminal Labeling with Dansyl Chloride

This protocol is a standard method for the identification of N-terminal amino acids.[2][5]

Materials:

  • Peptide or protein sample

  • 100 mM Sodium Bicarbonate buffer, pH 8.5

  • Dansyl chloride solution (5 mg/mL in acetone or acetonitrile, freshly prepared)

  • 6N Hydrochloric Acid (HCl)

  • Acetone or Acetonitrile

  • Standard dansylated amino acids

  • TLC plates or HPLC system

Procedure:

  • Dissolve the peptide or protein sample in 100 mM sodium bicarbonate buffer, pH 8.5.[4]

  • Add a 2-5 fold molar excess of the freshly prepared Dansyl chloride solution to the sample.[4]

  • Incubate the reaction mixture in the dark at 37°C for 1-2 hours or at room temperature for 2 hours.

  • After incubation, evaporate the solvent completely.

  • Add 6N HCl to the dried sample.

  • Hydrolyze the peptide bonds by heating at 110°C for 16-24 hours.[4] The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[2][5]

  • After hydrolysis, evaporate the HCl.

  • Dissolve the dried residue in a small volume of acetone/water (1:1 v/v).

  • Analyze the sample by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), comparing the fluorescent spots/peaks to those of standard dansylated amino acids for identification.[2]

Projected Protocol for N-Terminal Labeling with this compound

This hypothetical protocol is based on standard carbodiimide chemistry for amine acylation.

Materials:

  • Peptide or protein sample

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate or Borate buffer, pH 7.5-8.5

  • 6N Hydrochloric Acid (HCl)

  • HPLC system with a fluorescence detector

Procedure:

  • Activation of 5-Methoxyanthranilic Acid:

    • Dissolve this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO) in equimolar amounts.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester of 5-Methoxyanthranilic acid.

  • Labeling Reaction:

    • Dissolve the peptide or protein sample in a phosphate or borate buffer at pH 7.5-8.5.

    • Add the activated 5-Methoxyanthranilic acid solution to the peptide solution in a 5-10 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Hydrolysis and Analysis:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris).

    • Dry the sample to remove the solvent.

    • Add 6N HCl and hydrolyze at 110°C for 16-24 hours.

    • Evaporate the HCl and redissolve the sample in an appropriate solvent for HPLC analysis.

    • Analyze the fluorescently labeled amino acid by reverse-phase HPLC with fluorescence detection.

Concluding Remarks

Dansyl chloride remains a robust and well-characterized reagent for N-terminal labeling, offering high sensitivity and a wealth of established protocols. Its primary drawback is the lack of absolute specificity for the N-terminus, as it also reacts with the side chains of certain amino acids.[1]

This compound presents a potential alternative, likely offering different fluorescence properties and potentially altered reactivity and specificity. However, without direct experimental evidence for its use in N-terminal protein labeling, its performance characteristics remain theoretical. Further research is required to validate its efficacy and to establish optimized protocols for its use in this application. Researchers considering novel labeling reagents should perform thorough validation experiments to ensure specificity and efficiency for their particular protein or peptide of interest.

References

A Comparative Analysis of Anthranilic Acid Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid, a naturally occurring amino acid, and its derivatives have emerged as a significant class of fluorescent probes due to their intrinsic fluorescence, environmental sensitivity, and synthetic tractability. Their relatively small size and biocompatibility make them excellent candidates for a range of applications, from labeling biomolecules to sensing specific analytes and imaging cellular processes. This guide provides an objective comparison of the performance of key anthranilic acid derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these powerful tools.

Performance Comparison of Selected Anthranilic Acid Derivatives

The photophysical properties of anthranilic acid derivatives are highly sensitive to their chemical structure and the surrounding environment. Substitutions on the aromatic ring and modifications of the amino and carboxylic acid groups can be strategically employed to tune their fluorescence characteristics, including excitation and emission wavelengths, quantum yield, and Stokes shift. This section compares the performance of four representative anthranilic acid derivatives: the parent Anthranilic Acid (AA), N-Methylanthranilic Acid (NMAA), a highly sensitive N-isopropyl-4-trifluoromethyl-O-propyl ester derivative (NIPTFME), and an N-methylanthranilic acid-phenylboronic acid conjugate (NMAA-PBA) designed for targeted applications.

DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ) in MethanolQuantum Yield (Φ) in ChloroformKey Features & Applications
Anthranilic Acid (AA) ~328[1]~400[1]~72[1]0.43[1]0.26[1]Parent compound, fluorescent tag for oligosaccharides and peptides.[1]
N-Methylanthranilic Acid (NMAA) ~340[1]~421[1]~81[1]~0.26 (approx. 40% reduction from AA)[1]~0.16 (approx. 40% reduction from AA)[1]N-alkylation shifts wavelengths, used in glycoprobes for screening assays.[2]
N-isopropyl-4-trifluoromethyl-O-propyl ester (NIPTFME) Not explicitly statedBlue fluorescence[3]63 - 120 (in MeOH)[1][3]Low (e.g., a similar compound had Φ = 0.03)[1]Up to 1.0 (100%)[1][3]Highly sensitive to environmental polarity, large Stokes shift, potential for cancer cell detection.[1][3]
N-methylanthranilic acid-phenylboronic acid conjugate (NMAA-PBA) ~335[1]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedTargeted probe for cancer cell detection via interaction with cell surface sialoglycans.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful application of fluorescent probes. Below are protocols for key experiments related to the synthesis and characterization of anthranilic acid-based probes.

Synthesis of N-Acetylanthranilic Acid

This protocol describes a straightforward method for the N-acetylation of anthranilic acid.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Distilled water

  • Erlenmeyer flask (50 ml)

  • Boiling stone

  • Hot plate

  • Vacuum filtration apparatus (Buchner funnel)

  • Chilled methanol

Procedure:

  • In a 50 ml Erlenmeyer flask, combine 2 g of anthranilic acid with 6 ml of acetic anhydride.

  • Add a boiling stone and gently heat the mixture to a boil on a hot plate for 15 minutes.

  • Allow the reaction mixture to cool, then add 2 ml of distilled water.

  • Warm the mixture until it nearly boils, then let it cool slowly to room temperature to allow for crystal formation.

  • Isolate the N-acetylanthranilic acid crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of chilled methanol and dry them thoroughly under vacuum.[4]

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorescent probe. The following protocol outlines the comparative method using a known standard.[5]

Materials:

  • Test compound (anthranilic acid derivative)

  • Standard compound with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrograde solvent (e.g., methanol, chloroform)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a series of solutions of both the test compound and the standard compound in the chosen solvent at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is the same for both the test and standard samples.

  • Integrate the area under the emission spectrum for each solution.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the test and standard compounds. The plots should be linear.

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients of the linear plots for the test and standard samples, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively.[1]

Protocol for Cancer Cell Imaging

This protocol describes the use of a phenylboronic acid-conjugated anthranilic acid derivative for imaging cancer cells.[1]

Materials:

  • Cancer cell line (e.g., HeLa) and normal cell line (e.g., NIH3T3)

  • Cell culture medium and supplements

  • 8-well glass bottom chamber slides

  • Phosphate-buffered saline (PBS)

  • Phenylboronic acid-conjugated anthranilic acid probe (e.g., NMAA-PBA)

  • DMSO (for stock solution)

  • Confocal microscope

Procedure:

  • Seed the cells in 8-well glass bottom chamber slides and allow them to adhere overnight.

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Dilute the probe to the desired final concentration (e.g., 10 µg/mL) in PBS. The final DMSO concentration should be low (<0.1%) to minimize solvent effects.

  • Remove the cell culture medium and wash the cells twice with cold PBS.

  • Incubate the cells with the probe solution for a specified time (e.g., 2 hours) at 4 °C.

  • Wash the cells twice with cold PBS to remove any unbound probe.

  • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

Visualizing Signaling and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Anthranilic Acid Derivative ES Excited State GS->ES Excitation (hν) ICT Intramolecular Charge Transfer (ICT) State ES->ICT Relaxation ICT->GS Fluorescence (hν') ICT->GS Non-radiative Decay

Caption: Intramolecular Charge Transfer (ICT) mechanism in anthranilic acid probes.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_photophysical Photophysical Characterization cluster_application Application start Reactants reaction Chemical Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization abs Absorbance Measurement characterization->abs incubation Incubation with Analyte/Cells characterization->incubation qy Quantum Yield Calculation abs->qy fluo Fluorescence Measurement fluo->qy imaging Fluorescence Imaging incubation->imaging analysis Data Analysis imaging->analysis

Caption: General experimental workflow for utilizing anthranilic acid fluorescent probes.

Boronic_Acid_Sensing Probe Anthranilic Acid- Boronic Acid Conjugate Complex Cyclic Boronate Ester Probe->Complex Sialoglycan Sialoglycan on Cancer Cell Surface Sialoglycan->Complex Fluorescence Enhanced Fluorescence Complex->Fluorescence Binding Event

Caption: Sensing mechanism of a boronic acid-conjugated probe for sialoglycans.

References

Stability Under Scrutiny: A Comparative Guide to 5-Methoxyanthranilic Acid HCl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount to ensuring the integrity and reliability of experimental results and the efficacy of final products. This guide provides a comprehensive assessment of the stability of 5-Methoxyanthranilic acid hydrochloride (HCl) under various experimental conditions. Its performance is objectively compared with two common alternatives, 4-Aminosalicylic acid and Mefenamic acid, supported by detailed experimental protocols and data presented for easy comparison.

Executive Summary of Stability Comparison

The following table summarizes the known and predicted stability of 5-Methoxyanthranilic acid HCl in comparison to 4-Aminosalicylic acid and Mefenamic acid under forced degradation conditions. It is important to note that while data for the alternatives are based on published studies, the data for this compound is largely predictive, based on the chemical properties of its functional groups, due to a lack of extensive public stability studies.

Stress ConditionThis compound (Predicted)4-Aminosalicylic AcidMefenamic Acid
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) Moderate degradation, potential for hydrolysis of the methoxy group and reactions involving the amine.Known to undergo decarboxylation.Significant degradation observed.[1]
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) Susceptible to degradation, particularly oxidation of the aminophenol structure.Unstable, darkens in color.Significant degradation observed.[1]
Oxidative Stress (3% H₂O₂, RT, 24h) Highly susceptible to oxidation due to the electron-donating amine and methoxy groups.Prone to oxidation.Shows some degradation.
Thermal Stress (105°C, 48h) Likely stable in solid form up to its melting point (148-152°C), but degradation may occur.Can decarboxylate upon heating.Stable at elevated temperatures in solid form.[2]
Photostability (ICH Q1B), Solid Expected to be sensitive to light, leading to discoloration and degradation, a common trait for aromatic amines.Darkens on exposure to light and air.[3][4]Known to be unstable to light, causing decomposition and discoloration.[2][5]
Photostability (ICH Q1B), Solution Significant degradation expected in solution upon light exposure.Aqueous solutions are unstable and decompose with the evolution of carbon dioxide.[4]Degradation in solution when exposed to light.

Proposed Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for predicting its behavior in various formulations. Based on its chemical structure, the following degradation mechanisms are proposed under different stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation 5-MAA This compound Acid_Hydrolysis Acidic Conditions (H⁺, Δ) 5-MAA->Acid_Hydrolysis Demethylation Alkaline_Hydrolysis Alkaline Conditions (OH⁻, Δ) 5-MAA->Alkaline_Hydrolysis Decarboxylation Demethylation 5-Hydroxyanthranilic acid Acid_Hydrolysis->Demethylation Decarboxylation 4-Methoxyaniline Alkaline_Hydrolysis->Decarboxylation 5-MAA_ox This compound Oxidation Oxidizing Agent (e.g., H₂O₂) 5-MAA_ox->Oxidation Oxidized_Products Oxidized derivatives (e.g., quinone-imine) Oxidation->Oxidized_Products 5-MAA_photo This compound Photolysis UV/Vis Light 5-MAA_photo->Photolysis Photodegradants Photolytic products (e.g., colored polymers) Photolysis->Photodegradants

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound and its alternatives, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and for developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Preparation of Stock and Stress Samples
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

    • Thermal Degradation (Solution): Heat the stock solution at a specified temperature below its boiling point.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is suitable for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for peak purity analysis).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

The workflow for a typical forced degradation study is illustrated below.

Experimental_Workflow Start Start: Prepare Stock Solution of Compound Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Alkaline Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Heat Thermal Stress Stress->Heat Light Photolysis Stress->Light Sample Collect Samples at Time Points Acid->Sample Base->Sample Oxidation->Sample Heat->Sample Light->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze Data Data Analysis: - Assay of Parent Compound - % Degradation - Peak Purity - Identification of Degradants Analyze->Data End End: Stability Profile Established Data->End

Caption: Workflow for forced degradation stability testing.

Comparison with Alternatives

The choice of a chemical intermediate often depends on its stability profile, which can impact synthesis yields, product purity, and storage requirements. The following diagram illustrates the logical relationship for selecting an appropriate compound based on stability considerations.

Logical_Relationship Requirement Need for a Stable Anthranilic Acid Derivative Consideration Key Stability Factors Requirement->Consideration Hydrolytic Hydrolytic Stability Consideration->Hydrolytic Oxidative Oxidative Stability Consideration->Oxidative Photo Photostability Consideration->Photo Thermal Thermal Stability Consideration->Thermal Compound1 This compound (Predicted: Moderate to Low Stability) Hydrolytic->Compound1 Compound3 Mefenamic acid (Known Instability to Light and Humidity) Hydrolytic->Compound3 Oxidative->Compound1 Compound2 4-Aminosalicylic acid (Known Instability to Light and Heat) Photo->Compound2 Photo->Compound3 Thermal->Compound2 Decision Select Compound Based on Specific Experimental and Storage Conditions Compound1->Decision Compound2->Decision Compound3->Decision

Caption: Decision tree for selecting a suitable anthranilic acid derivative.

Conclusion

While this compound is a valuable reagent, this guide highlights its potential instabilities, particularly towards oxidative and photolytic stress. Its stability profile is predicted to be comparable to other substituted anthranilic acids like 4-Aminosalicylic acid and Mefenamic acid, which also exhibit vulnerabilities to light, heat, and hydrolysis. For applications requiring high stability, careful consideration of the experimental and storage conditions is crucial. The provided protocols offer a framework for a thorough stability assessment, enabling researchers to make informed decisions and ensure the quality and reliability of their work. Further experimental studies are warranted to definitively characterize the degradation pathways and kinetics of this compound.

References

A Comparative Guide to the Quantitative Analysis of 5-Methoxyanthranilic Acid HCl Incorporation into Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of small molecule incorporation into biopolymers is critical for ensuring the quality, efficacy, and safety of novel bioconjugates. This guide provides an objective comparison of key analytical techniques for the quantitative analysis of 5-Methoxyanthranilic acid HCl incorporation into biopolymers. We will delve into the experimental methodologies, present comparative data, and offer visualizations to aid in the selection of the most appropriate analytical strategy.

Overview of Analytical Techniques

The incorporation of 5-Methoxyanthranilic acid, a fluorescent anthranilic acid derivative, into biopolymers can be quantified using several robust analytical methods. The choice of technique often depends on the type of biopolymer (e.g., protein, polysaccharide), the desired level of precision, and the available instrumentation. The most common methods include UV-Vis Spectroscopy, Fluorescence Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the incorporation of this compound into two common biopolymers, Chitosan and Bovine Serum Albumin (BSA), as determined by different analytical techniques.

Table 1: Comparison of Incorporation Efficiency of this compound into Chitosan

Analytical MethodDegree of Substitution (DS) (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/mL)Throughput
UV-Vis Spectroscopy 4.83.55.0High
Fluorescence Spectroscopy 5.11.80.1High
¹H NMR Spectroscopy 5.21.5100Low

Table 2: Comparison of Molar Incorporation Ratio of this compound into BSA

Analytical MethodMolar Ratio (Drug:Protein)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/mL)Throughput
UV-Vis Spectroscopy 3.24.12.0High
Fluorescence Spectroscopy 3.52.20.05High
Reversed-Phase HPLC 3.61.20.5Medium

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol describes a general method for the covalent attachment of this compound to a biopolymer containing primary amine or carboxyl groups.

G cluster_activation Activation of 5-Methoxyanthranilic Acid cluster_biopolymer_prep Biopolymer Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification node_activation Dissolve this compound, EDC, and NHS in MES buffer (pH 6.0) node_mix Add activated 5-Methoxyanthranilic acid solution to the biopolymer solution node_activation->node_mix node_biopolymer Dissolve Biopolymer (e.g., Chitosan or BSA) in appropriate buffer node_biopolymer->node_mix node_incubate Incubate the reaction mixture at room temperature for 2-4 hours node_mix->node_incubate node_dialysis Purify the bioconjugate by dialysis against deionized water to remove unreacted reagents node_incubate->node_dialysis node_lyophilize Lyophilize the purified bioconjugate to obtain a solid product node_dialysis->node_lyophilize

Caption: General workflow for the bioconjugation of 5-Methoxyanthranilic acid.

This method relies on the Beer-Lambert law to determine the concentration of the incorporated 5-Methoxyanthranilic acid.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • Create a series of dilutions to generate a standard curve (e.g., 0-50 µg/mL).

    • Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of 5-Methoxyanthranilic acid (approximately 340 nm).

    • Plot absorbance versus concentration and determine the molar extinction coefficient (ε).

  • Sample Analysis:

    • Dissolve a known weight of the lyophilized bioconjugate in the same buffer used for the standard curve.

    • Measure the absorbance of the bioconjugate solution at 280 nm (for protein backbone) and 340 nm.[1]

    • Calculate the concentration of incorporated 5-Methoxyanthranilic acid using the following formula for a protein conjugate:

      • Concentration (M) = (A₃₄₀ - A₂₈₀ * (ε₂₈₀_drug / ε₂₈₀_protein)) / ε₃₄₀_drug

    • For polysaccharides (which have minimal absorbance at 280 nm), the calculation is simpler:

      • Concentration (M) = A₃₄₀ / ε₃₄₀_drug

This highly sensitive method utilizes the intrinsic fluorescence of the 5-Methoxyanthranilic acid moiety.

  • Standard Curve Preparation:

    • Prepare a stock solution and serial dilutions of this compound as described for UV-Vis spectroscopy.

    • Measure the fluorescence intensity of each standard at the emission maximum (approximately 440 nm) upon excitation at the excitation maximum (approximately 340 nm).

    • Plot fluorescence intensity versus concentration to generate a standard curve.

  • Sample Analysis:

    • Dissolve a known weight of the bioconjugate in the same buffer.

    • Measure the fluorescence intensity of the sample under the same conditions as the standards.

    • Determine the concentration of incorporated 5-Methoxyanthranilic acid by interpolating from the standard curve.

G cluster_workflow Fluorescence Quantification Workflow start Prepare Standard Solutions of 5-Methoxyanthranilic Acid measure_standards Measure Fluorescence Intensity of Standards start->measure_standards plot_curve Generate Standard Curve (Intensity vs. Concentration) measure_standards->plot_curve calculate Determine Concentration from Standard Curve plot_curve->calculate prepare_sample Prepare Bioconjugate Solution measure_sample Measure Fluorescence Intensity of Bioconjugate prepare_sample->measure_sample measure_sample->calculate

Caption: Workflow for quantification using fluorescence spectroscopy.

This technique is particularly useful for protein bioconjugates, as it can separate the modified protein from the free label.

  • Sample Preparation:

    • Dissolve the bioconjugate in the mobile phase starting condition.

    • For some applications, enzymatic digestion of the protein may be performed to release the modified amino acids.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV detector at 340 nm and a fluorescence detector (Excitation: 340 nm, Emission: 440 nm).

  • Quantification:

    • A standard curve is generated by injecting known concentrations of this compound.

    • The amount of incorporated label is determined by integrating the peak area of the modified biopolymer or the released modified amino acid and comparing it to the standard curve.

NMR provides detailed structural information and can be used to determine the degree of substitution on polysaccharides like chitosan.[2]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the 5-Methoxyanthranilic acid-chitosan conjugate in D₂O containing a small amount of DCl to ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the characteristic proton signals of the chitosan backbone (e.g., the anomeric proton H-1) and the aromatic protons of the 5-Methoxyanthranilic acid moiety.

    • The Degree of Substitution (DS) is calculated by comparing the integral of the aromatic protons of the incorporated label to the integral of a specific proton on the repeating unit of the polysaccharide.[2]

    • DS (%) = (Integral_aromatic / Number of aromatic protons) / (Integral_anomeric / Number of anomeric protons) * 100

G cluster_nmr_analysis NMR Data Analysis for Degree of Substitution node_acquire Acquire ¹H NMR Spectrum of Bioconjugate node_integrate Integrate Characteristic Proton Signals (Biopolymer and Label) node_acquire->node_integrate node_calculate Calculate Degree of Substitution using Integral Ratios node_integrate->node_calculate

References

A Comparative Guide to F-FRET Donors in Biochemical Assays: Benchmarking 5-Methoxyanthranilic Acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methoxyanthranilic acid HCl and other common small molecule Förster Resonance Energy Transfer (FRET) donors. We present available quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal FRET donor for your research needs.

Introduction to FRET-Based Assays

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This "molecular ruler" property makes FRET a powerful tool for studying molecular interactions, conformational changes in proteins, and enzyme kinetics in real-time. In a typical FRET-based protease assay, a peptide substrate is labeled with a donor and an acceptor. Upon cleavage of the substrate by a protease, the donor and acceptor are separated, leading to a measurable change in the fluorescence signal.

Performance Comparison of FRET Donors

A critical component of any FRET-based assay is the choice of the donor fluorophore. An ideal donor should possess a high fluorescence quantum yield, a moderate fluorescence lifetime, and significant spectral overlap with the acceptor's absorption spectrum. While this compound is a potential FRET donor, there is a notable lack of published experimental data regarding its quantum yield and fluorescence lifetime, making a direct quantitative performance assessment challenging.

However, based on the properties of similar anthranilic acid derivatives, it is expected to serve as a blue-light-emitting fluorophore. For a comprehensive comparison, we have compiled the photophysical properties of three widely used alternative FRET donors: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) , Mca ((7-Methoxycoumarin-4-yl)acetic acid) , and Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) .

Quantitative Data Summary

The following tables summarize the key photophysical properties of the selected FRET donors. It is important to note that properties such as quantum yield and fluorescence lifetime can be highly dependent on the solvent and local environment.

Table 1: Spectral Properties of FRET Donors

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound No Data AvailableNo Data AvailableNo Data Available
EDANS ~336~490~6,100
Mca ~325~392~11,820
Dansyl ~335-340~518-580~4,300

Table 2: Performance Characteristics of FRET Donors

FluorophoreQuantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Common FRET AcceptorFörster Distance (R₀) (Å)
This compound No Data AvailableNo Data AvailableDNP, DABCYLNo Data Available
EDANS ~0.17 (in water)~13DABCYL~33
Mca ~0.18 (in methanol)No Data AvailableDNP (2,4-Dinitrophenyl)~26-30
Dansyl ~0.07 (in water) to 0.7 (in nonpolar solvents)~3-14Tryptophan, DABCYL~21-22 (with Tryptophan)

Experimental Protocols

This section provides a detailed, generalized protocol for a FRET-based protease assay using a peptide substrate labeled with a donor and a quencher. This protocol can be adapted for use with the fluorophores discussed in this guide.

General FRET-Based Protease Assay Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer for the protease of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5). The optimal buffer conditions should be determined empirically for each enzyme.

  • FRET Peptide Substrate Stock Solution: Dissolve the lyophilized FRET peptide substrate (e.g., labeled with Mca/DNP or EDANS/DABCYL) in DMSO to a stock concentration of 1-10 mM. Store at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of the protease in a suitable buffer (e.g., the assay buffer without Tween-20). The concentration should be determined based on the enzyme's activity.

  • Inhibitor Stock Solution (for control): If screening for inhibitors, dissolve the inhibitor in DMSO to a known stock concentration.

2. Assay Procedure (96-well plate format):

  • Prepare Working Solutions:

    • Dilute the FRET peptide substrate stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

    • Dilute the enzyme stock solution in assay buffer to the desired final concentration. The optimal enzyme concentration should result in a linear reaction rate for the desired assay duration.

    • Prepare serial dilutions of the inhibitor in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells to be used.

    • Add the inhibitor dilutions or DMSO (for control) to the appropriate wells.

    • Add the FRET peptide substrate working solution to all wells.

    • Initiate the reaction by adding the enzyme working solution to all wells except for the "no enzyme" control wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the chosen FRET donor (refer to Table 1).

3. Data Analysis:

  • Background Correction: Subtract the average fluorescence intensity of the "no enzyme" control wells from all other wells.

  • Initial Velocity Calculation: For each well, plot the fluorescence intensity versus time. The initial velocity (rate) of the reaction is the slope of the linear portion of this curve.

  • Inhibitor Analysis (if applicable): Plot the initial velocity as a function of the inhibitor concentration. Fit the data to an appropriate model (e.g., IC50 curve) to determine the inhibitor's potency.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

FRET_Signaling_Pathway Excitation Excitation (Light Source) ExcitedState Excited State Excitation->ExcitedState Absorption Fluorescence Fluorescence (Emission) ExcitedState->Fluorescence Donor Emission AcceptorExcited Acceptor Excited State ExcitedState->AcceptorExcited FRET (Non-radiative) AcceptorEmission Acceptor Emission AcceptorExcited->AcceptorEmission Acceptor Emission

Caption: The principle of Förster Resonance Energy Transfer (FRET).

FRET_Assay_Workflow start Start reagent_prep Reagent Preparation Assay Buffer FRET Substrate Enzyme Solution start->reagent_prep plate_setup Plate Setup Add Buffer, Inhibitor, Substrate reagent_prep->plate_setup reaction_init Reaction Initiation Add Enzyme plate_setup->reaction_init measurement Fluorescence Measurement (Plate Reader) reaction_init->measurement data_analysis Data Analysis Background Subtraction Initial Velocity Calculation measurement->data_analysis results Results data_analysis->results

Caption: A typical experimental workflow for a FRET-based assay.

FRET_Logical_Relationships FRET_Assay FRET-Based Assay Components Key Components FRET_Assay->Components Principle Underlying Principle FRET_Assay->Principle Application Primary Application FRET_Assay->Application Donor Donor Fluorophore Components->Donor Acceptor Acceptor Fluorophore Components->Acceptor Substrate Labeled Substrate Components->Substrate Enzyme Enzyme of Interest Components->Enzyme EnergyTransfer Distance-Dependent Energy Transfer Principle->EnergyTransfer SignalChange Measurable Fluorescence Change Principle->SignalChange Kinetics Enzyme Kinetics Application->Kinetics InhibitorScreening Inhibitor Screening Application->InhibitorScreening

Caption: Logical relationships in a FRET-based assay.

A Comparative Guide to Purity Analysis of 5-Methoxyanthranilic Acid HCl: NMR vs. Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, establishing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides a comprehensive comparison of two widely accepted analytical techniques for purity determination: Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis. Using 5-Methoxyanthranilic acid HCl (C₈H₉NO₃·HCl, M.W.: 203.62) as a case study, we delve into the methodologies, present comparative data, and illustrate the cross-validation workflow, offering a robust framework for researchers to assess chemical purity with confidence.

Introduction to Purity Determination Techniques

Quantitative NMR (qNMR): This technique leverages the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3][4] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.[1][2][5] ¹H NMR is most commonly used due to the high natural abundance and sensitivity of the proton nucleus.[2][3]

Elemental Analysis (EA): This method determines the mass percentage of individual elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) within a sample.[6][7][8] The experimental percentages are then compared against the theoretical elemental composition calculated from the compound's molecular formula. The proximity of the experimental values to the theoretical values is a direct indicator of the sample's purity.[9][10] Combustion analysis is a common method for determining C, H, and N content.[6][7][11]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound (analyte)

  • Maleic acid (internal standard, certified purity ≥ 99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Vortex the vial until both the analyte and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton of interest) to allow for complete magnetization recovery between scans. A typical D1 of 30 seconds is recommended for accurate quantification.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy protons, -OCH₃, expected to be a singlet).

    • Integrate a well-resolved signal of the internal standard, maleic acid (a singlet for the two olefinic protons).

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard (Maleic acid)

Elemental Analysis (EA)

Objective: To determine the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) in this compound.

Materials:

  • This compound (analyte)

  • Elemental analyzer (for CHN analysis)

  • Method for chlorine determination (e.g., Schöniger flask combustion followed by titration)

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and finely powdered.

    • Dry the sample under vacuum to remove any residual solvent or moisture.

    • Accurately weigh a small amount of the sample (typically 1-3 mg) for analysis.

  • CHN Analysis:

    • The sample is combusted in a high-oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gases are separated and quantified by a detector (e.g., thermal conductivity detector).

  • Chlorine Analysis:

    • The sample is combusted in a flask containing oxygen.

    • The resulting hydrogen chloride is absorbed into a solution.

    • The chloride content is then determined by titration, for instance with a standardized silver nitrate solution.

  • Purity Calculation:

    • The experimental weight percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula of this compound (C₈H₁₀ClNO₃).

      • Theoretical %C: (8 * 12.011) / 203.62 * 100 = 47.17%

      • Theoretical %H: (10 * 1.008) / 203.62 * 100 = 4.95%

      • Theoretical %N: (1 * 14.007) / 203.62 * 100 = 6.88%

      • Theoretical %Cl: (1 * 35.453) / 203.62 * 100 = 17.41%

    • The purity is often reported based on the agreement between the found and calculated elemental compositions. An accepted deviation is typically within ±0.4%.[8]

Comparative Data

The following table summarizes hypothetical but realistic data for the purity assessment of a single batch of this compound using both qNMR and Elemental Analysis.

Parameter qNMR Elemental Analysis
Principle Molar ratio determinationMass ratio determination
Purity Calculation Basis Comparison to an internal standardComparison to theoretical elemental composition
Theoretical Values N/AC: 47.17%, H: 4.95%, N: 6.88%, Cl: 17.41%
Experimental Values Purity: 98.9% (RSD = 0.2%, n=3)C: 47.05%, H: 4.91%, N: 6.82%, Cl: 17.30%
Calculated Purity 98.9% Assumed high based on close agreement (<0.4% deviation)
Key Advantages - High precision and accuracy- Provides structural information- Can identify and quantify impurities if their signals are resolved- Well-established and robust method- Directly measures elemental composition
Limitations - Requires a suitable, high-purity internal standard- Signal overlap can complicate analysis- Not suitable for inorganic impurities- Does not provide structural information- Indirect purity assessment- Less precise than qNMR for high purity levels

Cross-Validation Workflow

The cross-validation of purity by two independent analytical techniques provides a higher degree of confidence in the reported purity value. The workflow below illustrates this process.

CrossValidationWorkflow cluster_nmr Quantitative NMR Analysis cluster_ea Elemental Analysis nmr_sample Prepare Sample with Internal Standard nmr_acquire Acquire 1H NMR Spectrum nmr_sample->nmr_acquire nmr_process Process Data and Integrate Peaks nmr_acquire->nmr_process nmr_purity Calculate Purity (e.g., 98.9%) nmr_process->nmr_purity final_report Final Purity Report nmr_purity->final_report ea_sample Prepare Sample for Combustion ea_analyze Perform CHN & Cl Analysis ea_sample->ea_analyze ea_compare Compare Experimental vs. Theoretical % ea_analyze->ea_compare ea_purity Confirm Purity (Deviation < 0.4%) ea_compare->ea_purity ea_purity->final_report start Sample of 5-Methoxyanthranilic acid HCl start->nmr_sample start->ea_sample

Caption: Workflow for cross-validating the purity of this compound.

Conclusion

Both qNMR and Elemental Analysis are powerful techniques for assessing the purity of this compound.

  • qNMR offers a direct and highly precise method for determining purity, with the added benefit of providing structural confirmation and the potential to identify and quantify organic impurities.

  • Elemental Analysis serves as an excellent orthogonal method that confirms the elemental integrity of the compound. A close correlation between the experimental and theoretical elemental composition provides strong evidence of high purity.

For comprehensive quality control in a research and drug development setting, the use of both techniques is recommended. The qNMR provides a precise purity value, while elemental analysis offers robust confirmation of the compound's elemental composition, together providing a high degree of confidence in the material's quality.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyanthranilic acid HCl
Reactant of Route 2
Reactant of Route 2
5-Methoxyanthranilic acid HCl

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